molecular formula C23H14O6 B14627320 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate CAS No. 54107-62-9

4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

カタログ番号: B14627320
CAS番号: 54107-62-9
分子量: 386.4 g/mol
InChIキー: XDPJNVXFHJMBFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate is a synthetic derivative based on the privileged 4-oxo-4H-1-benzopyran (chromone) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The chromone nucleus is recognized as a versatile template for developing novel bioactive compounds, with documented activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties . In this derivative, the 5 and 7 hydroxyl groups of the core chromone structure are functionalized with benzoate esters. This modification is a common strategy in prodrug design and chemical synthesis to alter the compound's physicochemical properties, such as its solubility and metabolic stability, which can be leveraged to optimize pharmacokinetic profiles in preclinical research . Researchers can utilize this compound as a key chemical intermediate for the synthesis of more complex molecules or as a standard in analytical studies. The specific research applications and biological activity of this exact dibenzoate ester should be determined through targeted experimental investigation by qualified researchers. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

54107-62-9

分子式

C23H14O6

分子量

386.4 g/mol

IUPAC名

(5-benzoyloxy-4-oxochromen-7-yl) benzoate

InChI

InChI=1S/C23H14O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-14H

InChIキー

XDPJNVXFHJMBFX-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=O)C=CO3)C(=C2)OC(=O)C4=CC=CC=C4

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate In Vitro: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (commonly referred to as 5,7-dibenzoyloxychromone) is a synthetically optimized, lipophilic prodrug of the naturally occurring bioactive compound 5,7-dihydroxychromone (DHC). In in vitro and cellular assays, the native DHC molecule often suffers from limited membrane permeability due to the polar nature of its C5 and C7 hydroxyl groups.

By esterifying these hydroxyl groups with benzoic acid, the partition coefficient (LogP) of the molecule is significantly increased. This physicochemical modification allows the prodrug to rapidly cross the phospholipid bilayer via passive diffusion. Once localized within the cytosol, ubiquitous intracellular carboxylesterases hydrolyze the ester bonds, trapping the active DHC pharmacophore inside the cell where it can engage its primary intracellular targets.

ProdrugActivation Prodrug 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (Lipophilic Prodrug) Membrane Cell Membrane (Phospholipid Bilayer) Prodrug->Membrane Passive Diffusion (High LogP) Cytosol Cytosol (Carboxylesterases) Membrane->Cytosol Cellular Entry Active 5,7-Dihydroxychromone (DHC) (Active Pharmacophore) Cytosol->Active Ester Hydrolysis (Benzoate Cleavage) Targets Intracellular Targets (Nrf2, PPARγ) Active->Targets Target Engagement

Intracellular activation workflow of the dibenzoate prodrug via esterase hydrolysis.

Primary Pharmacological Mechanisms

Once the active DHC moiety is liberated intracellularly, it exerts pleiotropic effects through two primary transcriptional axes and one anti-apoptotic signaling cascade.

The Nrf2/ARE Antioxidant Axis (Neuroprotection)

The most extensively documented mechanism of DHC is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [1]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. DHC disrupts this Keap1-Nrf2 interaction, allowing free Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of critical Phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This mechanism provides profound neuroprotection against oxidative insults, such as those induced by the Parkinsonian neurotoxin 6-hydroxydopamine (6-OHDA) [1].

Nrf2Pathway DHC 5,7-Dihydroxychromone Keap1 Keap1-Nrf2 Complex (Cytosol) DHC->Keap1 Disrupts Interaction Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Binds DNA Enzymes HO-1, NQO1, GCLc ARE->Enzymes Gene Transcription Outcome ROS Neutralization & Neuroprotection Enzymes->Outcome Cellular Defense

Mechanism of DHC-mediated Nrf2/ARE pathway activation and antioxidant defense.

PPARγ and LXRα Modulation (Metabolic Regulation)

Beyond redox homeostasis, DHC acts as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Liver X Receptor alpha (LXRα) [2]. In in vitro models using 3T3-L1 preadipocytes, the compound dose-dependently increases the mRNA expression of these nuclear receptors, subsequently driving adipocyte differentiation and enhancing insulin sensitivity. This establishes the compound as a structural scaffold of interest for anti-diabetic drug development.

Anti-Apoptotic Signaling via Caspase Inhibition

In neurotoxicity models, the massive accumulation of Reactive Oxygen Species (ROS) typically depolarizes the mitochondrial membrane, releasing cytochrome c and triggering the intrinsic apoptotic cascade. DHC interrupts this terminal pathway by significantly downregulating the activation (cleavage) of Caspase-9 and Caspase-3, thereby preventing the cleavage of Poly (ADP-ribose) polymerase (PARP) and rescuing cellular viability[1].

Quantitative Data Summary

The following table synthesizes the established in vitro quantitative metrics for the active pharmacophore (5,7-dihydroxychromone) across validated assay systems.

Biological ActivityCell Line / ModelTarget / BiomarkerEffective ConcentrationObserved Effect
Neuroprotection SH-SY5Y (6-OHDA treated)Cell Viability (PI Staining)0.4 – 10 μMDose-dependent rescue of cell viability.
Antioxidant Induction SH-SY5YNrf2 Nuclear Translocation0.08 – 10 μMSignificant upregulation of HO-1 and NQO1.
Apoptosis Inhibition SH-SY5Y (6-OHDA treated)Caspase-3 / Caspase-910 μM>60% reduction in cleaved Caspase-3/9 levels.
Metabolic Regulation 3T3-L1 PreadipocytesPPARγ / LXRα mRNA1 – 10 μg/mLDose-dependent induction of adipocyte differentiation.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action, experimental designs must establish direct causality rather than mere correlation. The following protocols detail how to validate the Nrf2-dependent nature of the compound's efficacy.

Protocol 1: Validation of Nrf2-Dependent Neuroprotection (siRNA Knockdown)

Causality Rationale: To prove that the reduction in ROS is driven by Nrf2-mediated gene transcription (and not by the compound acting as a simple chemical radical scavenger), we utilize a self-validating RNA interference system. By knocking down Nrf2, we remove the biological target; if the compound's protective effect disappears, the mechanism is validated.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS. Seed at a density of 1×105 cells/well in 6-well plates and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • siRNA Transfection:

    • Prepare two transfection master mixes using Lipofectamine 3000: one containing Nrf2-specific siRNA (Knockdown group) and one containing a non-targeting scramble siRNA (Control group).

    • Transfect cells for 24 hours. Verify knockdown efficiency via Western blot for basal Nrf2.

  • Compound Pre-treatment: Wash cells with PBS and treat with 10 μM of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (dissolved in 0.1% DMSO) for 12 hours. Note: This incubation period allows time for intracellular esterase cleavage and subsequent Nrf2-driven transcription.

  • Neurotoxic Insult: Expose the cells to 100 μM 6-OHDA for 24 hours. 6-OHDA auto-oxidizes to generate rapid, massive intracellular ROS, mimicking Parkinsonian oxidative stress.

  • ROS Quantification (DCFH-DA Assay):

    • Incubate cells with 10 μM DCFH-DA for 30 minutes. DCFH-DA is cell-permeable; intracellular esterases cleave the diacetate, trapping DCFH, which ROS oxidizes to highly fluorescent DCF.

    • Analyze via flow cytometry (Ex: 488 nm, Em: 525 nm).

  • Data Interpretation: In the scramble siRNA group, the compound will suppress DCF fluorescence. In the Nrf2 siRNA group, this suppression will be abolished, proving Nrf2-dependency.

ExpWorkflow Culture SH-SY5Y Cell Culture Transfection siRNA Transfection Culture->Transfection Scramble Scramble siRNA (Nrf2 Intact) Transfection->Scramble Knockdown Nrf2 siRNA (Nrf2 Knockdown) Transfection->Knockdown Treatment Treat with Prodrug + 6-OHDA Scramble->Treatment Knockdown->Treatment Assay Measure ROS (DCFH-DA) & Apoptosis (PI Staining) Treatment->Assay Result1 Neuroprotection Maintained Assay->Result1 Scramble Group Result2 Neuroprotection Abolished Assay->Result2 Knockdown Group

Self-validating experimental workflow demonstrating Nrf2-dependent neuroprotection.

Protocol 2: Intracellular Prodrug Cleavage Assay (LC-MS/MS)

Causality Rationale: To confirm that the dibenzoate ester is actively functioning as a prodrug, it is necessary to track its intracellular hydrolysis kinetics.

Step-by-Step Methodology:

  • Incubation: Incubate target cells (e.g., SH-SY5Y) with 5 μM of the dibenzoate prodrug.

  • Lysis & Extraction: At time intervals (0.5, 1, 2, 4, and 8 hours), wash cells rapidly with ice-cold PBS to halt metabolism, then lyse using a methanol/acetonitrile (1:1 v/v) extraction buffer to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent prodrug (4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate) and the active metabolite (5,7-dihydroxychromone).

  • Kinetic Mapping: Plot the decay curve of the prodrug against the appearance curve of the active DHC to determine the intracellular half-life of the ester bonds.

References

  • Kim, D.-W., Lee, K.-T., Kwon, J., Lee, H. J., Lee, D., & Mar, W. (2015). "Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway." Life Sciences, 130, 25-30.[Link]

  • Bioscience, Biotechnology, and Biochemistry. (2014). "Daphniphyllum macropodum fruit extract and its major component 5,7-dihydroxychromone promote adipocyte differentiation and regulate PPARγ and LXRα." Biosci Biotechnol Biochem, 78(8), 1392-1401.[Link]

Physicochemical Profiling and Preclinical Evaluation of 4-Oxo-4H-1-benzopyran-5,7-diyl Dibenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of flavonoid and chromone derivatives as therapeutic agents is frequently hindered by their suboptimal pharmacokinetic profiles. The parent compound, 5,7-dihydroxychromone (DHC), is a highly active biological molecule recognized for its potent activation of the Nrf2/ARE antioxidant pathway and PPARγ receptor agonism [1, 4]. However, the presence of free hydroxyl groups at the 5- and 7-positions renders DHC highly susceptible to rapid Phase II metabolism (specifically glucuronidation and sulfation) in the intestinal mucosa and liver, resulting in poor oral bioavailability.

To circumvent this, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (a lipophilic prodrug) was engineered. By masking the reactive hydroxyl groups with bulky benzoate esters, this prodrug strategy achieves two critical objectives: it eliminates hydrogen bond donors to exponentially increase passive transcellular permeability, and it introduces steric hindrance that protects the core chromone scaffold from premature metabolic clearance [2]. This whitepaper details the physicochemical properties, thermodynamic profiling, and self-validating analytical methodologies required to evaluate this compound for preclinical development.

Structural and Molecular Descriptors

The core scaffold is based on the 4-oxo-4H-1-benzopyran (chromone) structure [3]. The esterification of the 5- and 7-hydroxyls fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers.

Table 1 summarizes the shift in quantitative physicochemical descriptors from the active parent compound to the dibenzoate prodrug.

Table 1: Comparative Physicochemical Properties

Property5,7-Dihydroxychromone (Parent)4-Oxo-4H-1-benzopyran-5,7-diyl Dibenzoate (Prodrug)
Molecular Formula C₉H₆O₄C₂₃H₁₄O₆
Molecular Weight 178.14 g/mol 386.36 g/mol
LogP (Predicted) ~1.65~5.20
Topological Polar Surface Area (TPSA) 66.7 Ų78.9 Ų
Hydrogen Bond Donors (HBD) 20
Hydrogen Bond Acceptors (HBA) 46
Rotatable Bonds 04
Lipinski's Rule of 5 CompliantCompliant (LogP approaches upper limit)

Data synthesized from foundational chromone descriptors and predictive modeling [3, 4].

Thermodynamic and Kinetic Profiling

Lipophilicity and Membrane Permeability

The reduction of HBDs from two to zero is the primary driver for the prodrug's enhanced membrane permeability. While the TPSA slightly increases due to the additional ester carbonyls, the overall surface area remains well below the 140 Ų threshold for optimal oral absorption. The elevated LogP (~5.20) ensures high partitioning into the lipid bilayers of the gastrointestinal tract.

Metabolic Stability and Hydrolysis Kinetics

A successful prodrug must remain stable in the acidic environment of the stomach but undergo predictable enzymatic cleavage once absorbed. Unlike simple acetate esters, which are rapidly cleaved by ubiquitous non-specific esterases in the blood, the dibenzoate esters provide significant steric bulk. This steric hindrance slows the rate of hydrolysis, allowing the prodrug to distribute more broadly into target tissues before releasing the active 5,7-dihydroxychromone[2].

Pathway A 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (Lipophilic Prodrug) B Esterase-Mediated Hydrolysis A->B Absorption & Distribution C 5,7-Dihydroxychromone (Active Parent Compound) B->C Cleavage of Benzoate Esters D Nrf2/ARE Signaling Activation C->D Intracellular Target E PPARγ Receptor Agonism C->E Intracellular Target F Antioxidant & Anti-inflammatory Therapeutic Efficacy D->F E->F

In vivo activation pathway of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate to 5,7-dihydroxychromone.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guarantee reproducibility and accuracy in preclinical profiling.

Protocol 1: Kinetic Solubility and Ester Hydrolysis via HPLC-UV

This protocol tracks the enzymatic conversion of the dibenzoate prodrug to the active DHC in simulated physiological media.

Rationale: Porcine Liver Esterase (PLE) is utilized as an in vitro surrogate for human hepatic and plasma esterases. Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of residual silanols on the stationary phase, preventing peak tailing of the released phenolic compounds.

Step-by-Step Workflow:

  • Preparation of Stock Solutions: Dissolve 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate in anhydrous DMSO to a concentration of 10 mM. Note: Anhydrous DMSO prevents premature, moisture-driven spontaneous hydrolysis.

  • Incubation Matrix: Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4, pre-warmed to 37°C. Spike the PBS with PLE to achieve a final activity of 5 U/mL.

  • Reaction Initiation: Inject 10 µL of the 10 mM prodrug stock into 990 µL of the PLE/PBS matrix (final prodrug concentration: 100 µM; 1% DMSO). Vortex for 5 seconds and incubate at 37°C in a shaking water bath.

  • Time-Course Sampling & Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold Acetonitrile containing 0.1% TFA. Causality: The organic solvent denatures the esterase, halting hydrolysis instantly, while the acid stabilizes the phenolic hydroxyls.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • HPLC-UV Analysis: Inject 10 µL of the supernatant onto a C18 Reverse Phase column (5 µm, 4.6 x 150 mm).

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 20% B to 95% B over 15 minutes. Detection at 254 nm.

  • Validation: Calculate the half-life ( t1/2​ ) of the prodrug by plotting the natural log of the remaining dibenzoate peak area versus time.

Protocol 2: Solid-State Characterization (DSC)

Determining the thermal stability and melting point of the prodrug is critical for formulation development.

Rationale: Differential Scanning Calorimetry (DSC) must be performed under a dry nitrogen purge. The inert atmosphere prevents oxidative degradation of the organic framework at high temperatures, ensuring that the recorded endotherm represents a pure phase transition (melting) rather than decomposition.

Step-by-Step Workflow:

  • Calibration: Calibrate the DSC instrument using high-purity Indium (melting point 156.6°C) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the crystalline dibenzoate prodrug into an aluminum standard pan. Crimp the lid loosely to allow any volatile impurities to escape without pressurizing the pan.

  • Purge Setup: Establish a dry nitrogen gas purge at a flow rate of 50 mL/min.

  • Thermal Cycle: Equilibrate the sample at 25°C for 5 minutes. Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min.

  • Data Analysis: Identify the sharp endothermic peak corresponding to the melting point ( Tm​ ). Integrate the area under the curve to determine the enthalpy of fusion ( ΔHf​ ). A single, sharp endotherm validates the polymorphic purity of the synthesized batch.

Workflow S1 Synthesis & Purification S2 Solid-State Analysis (DSC, TGA, XRD) S1->S2 S3 Lipophilicity Profiling (LogP/LogD) S1->S3 S4 Kinetic Solubility & Hydrolysis (HPLC-UV) S2->S4 S3->S4 S5 Preclinical Candidate Selection S4->S5

Experimental workflow for the physicochemical profiling of the dibenzoate prodrug.

References

  • Biasutto, L., et al. "Improving the Efficacy of Plant Polyphenols." ResearchGate. URL: [Link]

  • National Center for Biotechnology Information. "Chromone | C9H6O2 | CID 10286." PubChem. URL: [Link]

In vitro biological activity and cytotoxicity of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity and Cytotoxicity of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated in vitro biological activities and cytotoxicity of the novel compound, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate. Drawing upon the well-established bioactivities of the benzopyran scaffold, a core structure in many flavonoids, this document outlines the scientific rationale and detailed methodologies for a thorough investigation of this compound's therapeutic potential.

Introduction: The Therapeutic Promise of a Benzopyran Derivative

The 4-oxo-4H-1-benzopyran (chromone) framework is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of naturally occurring and synthetic molecules with significant pharmacological properties. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The subject of this guide, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate, is a novel synthetic derivative. While specific data on this exact molecule is not yet prevalent in the literature, its structural features suggest a strong potential for bioactivity. This guide, therefore, serves as a predictive and methodological framework for its comprehensive in vitro evaluation.

The dibenzoate substitutions at the 5 and 7 positions of the benzopyran ring are of particular interest. These modifications can influence the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to enhanced potency or a novel mechanism of action compared to its parent compounds. This guide will detail the experimental pathways to elucidate these properties.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive research into benzopyran derivatives and flavonoids, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate is hypothesized to exhibit the following biological activities:

  • Anticancer Activity: Many benzopyran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2][5][6][7] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][8]

  • Anti-inflammatory Activity: Flavonoids and related benzopyran compounds are well-documented for their anti-inflammatory properties.[9][10][11][12] These effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines, such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various interleukins.[12]

  • Antimicrobial Activity: The benzopyran scaffold is also associated with antibacterial and antifungal properties.[4][13][14]

The potential mechanisms of action for these effects are likely rooted in the modulation of key cellular signaling pathways. Flavonoids have been shown to interact with multiple protein and lipid kinase signaling cascades, including the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation.[15][16] Furthermore, their anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.[17]

Experimental Workflows for In Vitro Evaluation

A systematic in vitro evaluation is essential to characterize the biological activity and cytotoxicity of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate. The following sections provide detailed, step-by-step protocols for key experiments.

I. Assessment of Cytotoxicity and Anticancer Activity

A primary step in evaluating a novel compound is to determine its cytotoxic effects on various cell lines. This allows for the identification of potential anticancer activity and provides a therapeutic window for further mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare a stock solution of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate in a suitable solvent, such as DMSO.[20] Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[20]

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[20]

Data Presentation:

Cell LineTreatment Duration (h)IC₅₀ (µM)
MCF-724Experimental Value
48Experimental Value
72Experimental Value
A54924Experimental Value
48Experimental Value
72Experimental Value
HCT11624Experimental Value
48Experimental Value
72Experimental Value
HEK29324Experimental Value
48Experimental Value
72Experimental Value

To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended.[22][23] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[22]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[25]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

II. Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated macrophages.

This assay measures the production of nitric oxide, a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

III. Antimicrobial Screening

The antimicrobial activity of the compound can be determined against a panel of pathogenic bacteria and fungi using standard methods.[26]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Design

To better understand the potential mechanisms of action and the experimental workflows, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity & Anticancer Evaluation cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_antimicrobial Antimicrobial Screening start_cytotoxicity Novel Compound: 4-Oxo-4H-1-benzopyran- 5,7-diyl dibenzoate mtt_assay MTT Assay (Cell Viability) start_cytotoxicity->mtt_assay ic50 Determine IC₅₀ mtt_assay->ic50 apoptosis_assay Annexin V / PI Staining (Apoptosis Assay) ic50->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry start_inflammatory Novel Compound no_assay Nitric Oxide (NO) Inhibition Assay start_inflammatory->no_assay griess_reagent Griess Reagent (Nitrite Measurement) no_assay->griess_reagent start_antimicrobial Novel Compound mic_assay Broth Microdilution (MIC Determination) start_antimicrobial->mic_assay visual_inspection Visual Inspection (Growth Inhibition) mic_assay->visual_inspection

Caption: A flowchart illustrating the key experimental workflows for evaluating the in vitro biological activities of the title compound.

signaling_pathway cluster_external cluster_membrane cluster_cytoplasm cluster_nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor lps LPS tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 pi3k PI3K receptor->pi3k mapk MAPK (ERK, JNK, p38) receptor->mapk nfkb NF-κB tlr4->nfkb akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits mapk->proliferation inos iNOS nfkb->inos inflammation Inflammatory Gene Expression nfkb->inflammation compound 4-Oxo-4H-1-benzopyran Derivative compound->pi3k Inhibits? compound->mapk Inhibits? compound->nfkb Inhibits?

Caption: A diagram of potential signaling pathways modulated by the 4-oxo-4H-1-benzopyran derivative, leading to its anticancer and anti-inflammatory effects.

Conclusion and Future Perspectives

This technical guide provides a robust framework for the initial in vitro characterization of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate. The outlined experimental protocols, grounded in established methodologies for similar compounds, will enable a comprehensive assessment of its cytotoxic, anti-inflammatory, and antimicrobial properties. The anticipated modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB provides a strong rationale for its potential as a therapeutic lead.

Positive outcomes from these in vitro studies would warrant further investigation, including more detailed mechanistic studies to identify specific molecular targets, and progression to in vivo models to evaluate efficacy and safety in a physiological context. The structural novelty of this compound, combined with the proven therapeutic potential of the benzopyran scaffold, makes it a compelling candidate for drug discovery and development.

References

  • Khan, N., et al. (2015). Flavonoids in modulation of cell survival signalling pathways. The Journal of Nutritional Biochemistry, 26(11), 1071-1081. Retrieved from [Link]

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(1). Retrieved from [Link]

  • Spencer, J. P. E. (2008). The interactions of flavonoids within neuronal signalling pathways. Genes & Nutrition, 3(3-4), 101-114. Retrieved from [Link]

  • Maleki, S. J., et al. (2016). Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. Food & Function, 7(4), 1788-1805. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Wang, Y., et al. (2015). Signaling Proteins and Pathways Affected by Flavonoids in Leukemia Cells. Nutrition and Cancer, 67(2), 303-314. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, Y., et al. (2015). Signaling Proteins and Pathways Affected by Flavonoids in Leukemia Cells. Nutrition and Cancer, 67(2), 303-314. Retrieved from [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2014). Synthesis, docking and in vitro anticancer evaluation of some new benzopyrone derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2497-2509. Retrieved from [Link]

  • Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 28(10), 4079. Retrieved from [Link]

  • Tungmunnithum, D., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Food Chemistry, 211, 913-918. Retrieved from [Link]

  • Nocon, J., et al. (2016). Rapid Screening of Antimicrobial Synthetic Peptides. Current Issues in Pharmacy and Medical Sciences, 29(1), 22-26. Retrieved from [Link]

  • Assay Genie. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. Asian Journal of Chemistry, 35(12), 3169-3174. Retrieved from [Link]

  • Tungmunnithum, D., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Food Chemistry, 211, 913-918. Retrieved from [Link]

  • Kovács, T., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Retrieved from [Link]

  • Li, Y., et al. (2022). Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum. Molecules, 27(3), 779. Retrieved from [Link]

  • Abotaleb, M., et al. (2022). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules, 27(20), 7047. Retrieved from [Link]

  • Roy, P., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(4), 1-10. Retrieved from [Link]

  • Chand, K., et al. (2015). Synthesis, Antiproliferative, and c-Src Kinase Inhibitory Activities of 4-Oxo-4 H -1-benzopyran Derivatives. Journal of Heterocyclic Chemistry, 52(2), 562-572. Retrieved from [Link]

  • Stevenson, A. J., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports, 8(1), 4463. Retrieved from [Link]

  • Kumar, P., et al. (2013). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research, 33(7), 2843-2848. Retrieved from [Link]

  • Dash, S. P., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 54(4), 2445-2451. Retrieved from [Link]

  • Smirnova, I., et al. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules, 31(4), 1345. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial screening results of synthesized compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Perjési, P., et al. (1995). Synthesis, antimicrobial activity and bleaching effect of some reaction products of 4-oxo-4H-benzopyran-3-carboxaldehydes with aminobenzothiazoles and hydrazides. Pharmazie, 50(9), 594-597. Retrieved from [Link]

  • Li, C., et al. (2014). Anti-inflammatory activity of total flavonoids from seeds of Camellia oleifera Abel. Acta Biochimica et Biophysica Sinica, 46(11), 975-982. Retrieved from [Link]

  • Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 28(10), 4079. Retrieved from [Link]

  • Lacová, M., et al. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 5(1), 167-177. Retrieved from [Link]

  • Rahman, M. M., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3845. Retrieved from [Link]

  • Mamedov, V. A., et al. (2016). Biological activity of benzopyran derivatives against some microorganisms. Chemistry of Heterocyclic Compounds, 52(12), 1108-1111. Retrieved from [Link]

  • Wang, D., et al. (2012). 3-(4-Acetoxyphenyl)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and rapid synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate. As direct literature on this specific molecule is scarce, this document establishes a robust, scientifically-grounded strategy by leveraging the known pharmacology of its core scaffold, chrysin (5,7-dihydroxyflavone). We detail a multi-pronged approach encompassing theoretical target selection, gold-standard experimental protocols for affinity determination, and complementary in-silico analysis. The methodologies are designed to be self-validating, ensuring a high degree of scientific integrity. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to profile novel flavonoid derivatives and understand their therapeutic potential.

Introduction: Deconstructing the Target Molecule

The compound of interest, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate, belongs to the flavonoid class, a ubiquitous group of plant secondary metabolites renowned for their diverse pharmacological activities.[1][2] The core of this molecule is the 4-oxo-4H-1-benzopyran, commonly known as a flavone. Specifically, it is a derivative of chrysin (5,7-dihydroxyflavone), where the hydroxyl groups at the 5 and 7 positions have been esterified with benzoate moieties.

Chrysin itself is a well-studied natural flavonoid that interacts with several key receptors, most notably the central benzodiazepine binding site on the GABA-A receptor and various estrogen receptors (ERs).[3][4][5][6][7][8] The structural modification from chrysin to its dibenzoate derivative is significant. The addition of two bulky, lipophilic benzoate groups is hypothesized to alter several key properties:

  • Lipophilicity: Increased lipophilicity may enhance membrane permeability, potentially improving access to intracellular or transmembrane receptor sites.

  • Steric Profile: The large benzoate groups can introduce steric hindrance, which may either prevent or enhance binding to specific receptor pockets compared to the smaller hydroxyl groups of the parent compound.

  • Hydrogen Bonding: The replacement of hydrogen-bond-donating hydroxyl groups with ester linkages removes key interaction points, fundamentally changing the potential binding mode.[9][10]

Given these modifications, a systematic investigation is required to determine the receptor binding profile of this new chemical entity.

Part 1: Rationale-Driven Target Selection

Based on the extensive literature surrounding chrysin and other flavonoids, the most logical primary targets for binding affinity studies are the GABA-A and estrogen receptors.

Primary Target: GABA-A Receptor (Benzodiazepine Site)

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of inhibitory neurotransmission in the central nervous system.[3][11] It possesses multiple allosteric modulatory sites, including the well-known benzodiazepine (BZD) site.[3][4][5] Chrysin has been identified as a selective and competitive ligand for this site, exhibiting anxiolytic-like effects without the sedative and myorelaxant side effects associated with classical benzodiazepines.[4][5][6] This makes the GABA-A receptor a high-priority target for 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate.

Secondary Target: Estrogen Receptors (ERα/ERβ)

Many flavonoids possess phytoestrogenic activity, interacting with estrogen receptors ERα and ERβ. Chrysin is known to be an inhibitor of these receptors and may also inhibit aromatase, the enzyme responsible for converting androgens to estrogens.[1][7][12] These interactions are critical in the context of hormone-sensitive cancers.[7][12] Therefore, characterizing the binding of the dibenzoate derivative to ERs is crucial for understanding its potential endocrine-modulating effects.

Part 2: A Validated Experimental Approach

To ensure the trustworthiness and accuracy of binding data, a dual-methodology approach is recommended. This involves a classical, high-throughput radioligand binding assay, validated by a real-time, label-free biophysical method like Surface Plasmon Resonance (SPR).

Overall Experimental Workflow

The following diagram outlines the logical flow for characterizing the novel compound.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: In-Silico Analysis cluster_4 Phase 5: Final Analysis Compound Compound Synthesis & Purification (QC) RBA Radioligand Binding Assay (IC50 Determination) Compound->RBA Receptor Receptor Preparation (e.g., Brain Membranes) Receptor->RBA Ki_Calc Ki Calculation (Cheng-Prusoff) RBA->Ki_Calc SPR Surface Plasmon Resonance (KD, ka, kd Determination) Ki_Calc->SPR Confirms Binding Docking Molecular Docking (Binding Mode Prediction) Ki_Calc->Docking Guides Docking SAR Data Synthesis & Structure-Activity Relationship Ki_Calc->SAR SPR->SAR Docking->SAR

Caption: Overall workflow for affinity characterization.

Gold Standard Method: Radioligand Competitive Binding Assay

This technique measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor. It is a robust and highly sensitive method for determining binding affinity.[11]

Protocol: Competitive Binding to GABA-A Benzodiazepine Site

  • Receptor Preparation (Rat Brain Membranes):

    • Homogenize whole rat brains (minus cerebellum) in ice-cold 0.32 M sucrose buffer.[13]

    • Perform a series of centrifugations to isolate the crude synaptosomal membrane fraction (P2). This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin of the supernatant to pellet the membranes.[13]

    • Wash the pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.[13][14]

    • Resuspend the final pellet in fresh binding buffer, determine the protein concentration via a BCA or Bradford assay, and store at -80°C until use.[11][15]

  • Assay Procedure:

    • Set up the assay in a 96-well plate with a final volume of 250 µL.[11][15]

    • Total Binding Wells: Add membrane preparation (100-200 µg protein), a fixed concentration of radioligand (e.g., 1 nM [³H]-Flunitrazepam), and assay buffer.[11]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known non-radioactive BZD-site ligand (e.g., 10 µM Diazepam) to block all specific binding.[11]

    • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate), typically from 0.1 nM to 100 µM.

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[13]

  • Termination and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[11][15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11][15]

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the Inhibition Constant (Ki) using the Cheng-Prusoff equation .[16][17][18] This provides a more absolute measure of affinity by accounting for the radioligand's concentration and affinity.[17]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where: [L] = concentration of the radioligand, and Kd = dissociation constant of the radioligand for the receptor.[16][17]

Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real-time.[19][20][21] It provides kinetic data (association and dissociation rates) in addition to affinity, offering a deeper understanding of the binding event and validating the results from the radioligand assay.

Protocol: Small Molecule-Receptor Interaction via SPR

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the purified target receptor (e.g., recombinant GABA-A receptor protein) onto the sensor surface using a standard coupling chemistry like amine coupling.[22] One flow cell should be prepared as a reference (activated and deactivated without protein) to subtract bulk refractive index changes.

  • Binding Analysis:

    • Use a running buffer (e.g., HBS-EP+) that is compatible with the protein and compound.

    • Inject a series of concentrations of the test compound (analyte) over the receptor (ligand) and reference flow cells at a constant flow rate.[22]

    • Monitor the binding response, measured in Resonance Units (RU), over time to generate a sensorgram.[19] The sensorgram shows an association phase during injection and a dissociation phase during the buffer wash.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate:

      • Association rate constant (ka): The rate of complex formation.

      • Dissociation rate constant (kd): The rate of complex decay.

      • Equilibrium dissociation constant (KD): The measure of affinity (KD = kd/ka). A lower KD value indicates higher affinity.

G cluster_0 SPR Workflow Immobilize 1. Receptor Immobilization on Sensor Chip Inject 2. Analyte Injection (Test Compound) Immobilize->Inject Detect 3. Real-Time Detection of Binding (Sensorgram) Inject->Detect Regenerate 4. Surface Regeneration Detect->Regenerate Analyze 5. Kinetic Analysis (ka, kd, KD) Regenerate->Analyze

Caption: A simplified workflow for an SPR experiment.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

ParameterRadioligand Binding AssaySurface Plasmon ResonanceInterpretation
Primary Output IC50 (nM or µM)Sensorgram (RU vs. time)Raw experimental result
Calculated Affinity Ki (nM or µM)KD (nM or µM)Lower value = higher affinity
Kinetic Data Not Applicableka (M⁻¹s⁻¹), kd (s⁻¹)Provides on/off rates

Part 3: In-Silico Analysis for Mechanistic Insight

Molecular docking complements experimental data by predicting the binding pose and interactions of the ligand within the receptor's binding site.[23][24][25][26]

Protocol: Molecular Docking Workflow

  • Preparation of Structures:

    • Obtain a high-resolution crystal structure of the target receptor (e.g., GABA-A receptor, PDB ID: 6HUP) from the Protein Data Bank.

    • Prepare the receptor structure by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate a 3D conformer of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate and perform energy minimization.

  • Docking Simulation:

    • Define the binding site (grid box) on the receptor based on the known location of the benzodiazepine binding pocket.[25]

    • Use a validated docking program (e.g., AutoDock, GOLD, MOE) to dock the ligand into the defined binding site.[25][27] The software will generate multiple possible binding poses.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their docking score (an estimation of binding free energy).[25]

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[28][29]

    • Compare the predicted binding mode of the dibenzoate derivative with that of chrysin and classical benzodiazepines to hypothesize why affinity might be altered. For example, the benzoate rings may form new hydrophobic interactions or cause steric clashes that were not present with chrysin's hydroxyl groups.

G cluster_docking Molecular Docking Workflow PDB 1. Obtain Receptor Structure (e.g., PDB) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand 2. Prepare Ligand Structure (3D Conformer) Dock 4. Run Docking Simulation Ligand->Dock Grid->Dock Analyze 5. Analyze Poses & Scores Dock->Analyze

Caption: Key steps in a molecular docking study.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for determining the receptor binding affinity of the novel compound 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate. By combining the gold-standard radioligand binding assay with orthogonal validation by SPR and mechanistic insights from molecular docking, researchers can build a high-confidence profile of this molecule's interactions with key pharmacological targets.

The data generated through these methods will be foundational for any further drug development efforts. Positive binding results should be followed by in-vitro functional assays (e.g., electrophysiology for GABA-A channel modulation or reporter gene assays for estrogen receptor activation/inhibition) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. This comprehensive characterization is essential for unlocking the therapeutic potential of this and other novel flavonoid derivatives.

References

  • Title: Cheng-Prusoff Equation Calculator Source: Vertex AI Search URL
  • Title: Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT)
  • Title: Enzyme Inhibitor Terms and Calculations Source: Sigma-Aldrich URL
  • Title: Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites Source: Benchchem URL
  • Title: Surface Plasmon Resonance (SPR)
  • Title: Phenolics as GABAA Receptor Ligands: An Updated Review Source: PMC URL
  • Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell URL
  • Title: On the Calculation Formula for the Binding Inhibition Constant Ki Source: Kagawa University Faculty of Agriculture Chemical Biology Laboratory URL
  • Title: determination of KB or Ki from IC50.
  • Title: Flavonoids as GABAA receptor ligands: the whole story?
  • Source: PubMed Central (PMC)
  • Title: Flavonoids as GABAA receptor ligands: the whole story?
  • Title: GABAA Receptor Binding Assay Protocol Source: PDSP URL
  • Title: Saturation assays of radioligand binding to receptors and their allosteric modulatory sites Source: Current Protocols in Pharmacology URL
  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL
  • Title: GABAA/Benzodiazepine Receptor Complex in the Dorsal Hippocampus Mediates the Effects of Chrysin on Anxiety-Like Behaviour in Female Rats Source: Frontiers in Behavioral Neuroscience URL
  • Title: Binding pose profile of chrysin in the target protein ACE-2 Source: ResearchGate URL
  • Title: Structure-Dependent Activity of Natural GABA(A)
  • Title: Small Molecule Immunosensing Using Surface Plasmon Resonance Source: MDPI URL
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC URL
  • Source: Ambeed.
  • Source: Chem. Proc.
  • Title: Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent Source: Nutrients URL
  • Title: (PDF)
  • Title: Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor Source: MDPI URL
  • Title: Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation Source: Pharmaceuticals URL
  • Title: The halogenation of natural flavonoids, baicalein and chrysin, enhances their affinity to human protein kinase CK2 Source: PubMed URL
  • Title: Structure-antioxidant Activity Relationships of Flavonoids: A Re-examination Source: Request PDF URL
  • Title: Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein Source: PMC URL
  • Title: Molecular docking analysis of flavonoids with AChE and BACE-1 Source: PMC - NIH URL
  • Title: Chrysin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL
  • Title: Chrysin (5,7-Dihydroxyflavone)
  • Title: Chrysin-Induced G Protein-Coupled Estrogen Receptor Activation Suppresses Pancreatic Cancer Source: MDPI URL
  • Title: Molecular docking studies of flavonoids for their inhibition pattern against β‑catenin and pharmacophore model generation Source: Semantic Scholar URL
  • Title: Binding modes of chrysin (A and B), apigenin (C and D), and resveratrol...
  • Title: Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential Source: MDPI URL
  • Title: Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids Source: Molecules URL
  • Title: Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay Source: Journal of Agricultural and Food Chemistry URL
  • Title: Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity Source: MDPI URL

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for 4-Oxo-4H-1-benzopyran-5,7-diyl Dibenzoate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Prototype Formulations

Introduction

Flavonoids, particularly flavones like chrysin (5,7-dihydroxyflavone), possess a wide array of pharmacological properties. However, their clinical translation is frequently bottlenecked by poor aqueous solubility and rapid first-pass metabolism. To circumvent these pharmacokinetic limitations, structural modifications—such as the synthesis of 4-oxo-4H-1-benzopyran-5,7-diyl dibenzoate (commonly known as chrysin dibenzoate or 5,7-dibenzoyloxyflavone)—are employed. The addition of two bulky benzoate ester groups significantly increases the molecule's lipophilicity (LogP), facilitating cellular membrane permeation.

Accurate quantification of this highly lipophilic derivative is critical during synthesis optimization, formulation development, and stability testing. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) remains the gold standard for the quantification of flavonoids and their synthetic derivatives due to its robust separation capabilities and the strong chromophoric nature of the benzopyran core[1]. This application note details the development and rigorous validation of a stability-indicating HPLC-UV method, adhering strictly to the modernized ICH Q2(R2) guidelines[2].

Scientific Rationale & Methodological Design

As a Senior Application Scientist, method development is not a process of trial and error, but an exercise in chemical causality. Every chromatographic parameter must be deliberately selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: The dibenzoate esterification renders the molecule highly hydrophobic. A fully end-capped, high-carbon-load C18 column (250 × 4.6 mm, 5 µm) was selected. The extensive end-capping minimizes secondary interactions between the analyte and residual surface silanols, which, despite the molecule's neutral charge, can cause peak broadening in highly lipophilic compounds.

  • Mobile Phase Optimization: A strong organic modifier is required to elute this bulky molecule. Acetonitrile was chosen over methanol due to its lower viscosity, which reduces system backpressure, and its higher elution strength, ensuring a practical run time of under 10 minutes. The aqueous phase was acidified with 0.1% Formic Acid (v/v). This acidification acts as a peak modifier, ensuring sharp, symmetrical peaks by maintaining a consistent ionic environment on the stationary phase[3].

  • Detection Wavelength: The esterification of the 5,7-hydroxyl groups disrupts the typical intramolecular hydrogen bonding seen in free chrysin, shifting the UV absorption maxima. A wavelength of 265 nm was selected, corresponding to the strong π−π∗ transitions of the conjugated benzoyl chromophores and the benzopyran core, maximizing signal-to-noise (S/N) ratio.

MethodDev cluster_0 Phase 1: Chromatographic Optimization cluster_1 Phase 2: ICH Q2(R2) Validation Start Initiate Method Development Target: Chrysin Dibenzoate Col Column Selection (C18, 250 x 4.6 mm, 5 µm) Start->Col MP Mobile Phase Screening (Acetonitrile vs Methanol) Col->MP UV UV Wavelength Selection (PDA Scan: 200-400 nm) MP->UV Spec Specificity & Selectivity (Blank & Placebo Interference) UV->Spec Optimized Conditions Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (RSD < 2%, Recovery 98-102%) Lin->Prec Rob Robustness (Flow rate, Temp, pH variations) Prec->Rob Final Validated HPLC-UV Method Rob->Final

Figure 1: Step-by-step logical workflow for HPLC-UV method development and ICH Q2(R2) validation.

Experimental Protocols

Optimized Chromatographic Conditions

To ensure reproducibility across different laboratories, the finalized chromatographic parameters are summarized below.

Table 1: Finalized HPLC-UV Parameters

ParameterOptimized ConditionRationale
Column Reversed-Phase C18 (250 × 4.6 mm, 5 µm)Provides optimal hydrophobic retention.
Mobile Phase Acetonitrile : 0.1% Formic Acid (80:20, v/v)High organic ratio overcomes analyte lipophilicity.
Elution Mode IsocraticSimplifies method transfer and baseline stability.
Flow Rate 1.0 mL/minBalances optimal linear velocity with backpressure.
Column Temp. 30 °CImproves mass transfer kinetics for sharper peaks.
Injection Vol. 10 µLPrevents column overloading and peak distortion.
Wavelength 265 nm (UV)Captures maximum absorbance of benzoyl groups.
Run Time 10 minutesEnsures elution of potential late-eluting impurities.
Standard and Sample Preparation Workflow

A self-validating protocol requires that sample preparation does not introduce bias. The dibenzoate esterification renders the molecule highly crystalline. Simple vortexing is insufficient to disrupt the crystal lattice; therefore, ultrasonication is mandated to provide the necessary cavitation energy for complete solubilization, preventing low-biased assay results.

Protocol:

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Acetonitrile with 200 mL of Milli-Q water containing 1.0 mL of LC-MS grade Formic Acid. Degas via ultrasonication for 10 minutes.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate reference standard into a 10 mL volumetric flask.

  • Solubilization: Add ~7 mL of Acetonitrile (diluent). Sonicate for 15 minutes at 25 °C. Make up the volume to 10 mL with Acetonitrile to yield a 1000 µg/mL stock.

  • Working Solutions: Dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1.0 to 100.0 µg/mL.

SamplePrep Weigh Weigh 10.0 mg API/Sample Dissolve Dissolve in 10 mL Acetonitrile Weigh->Dissolve Sonicate Sonicate for 15 min at 25°C Dissolve->Sonicate Filter Filter through 0.45 µm PTFE Syringe Filter Sonicate->Filter Vial Transfer to HPLC Autosampler Vial Filter->Vial

Figure 2: Standardized sample preparation protocol ensuring complete analyte solubilization.

Method Validation (ICH Q2(R2) Compliance)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[2]. Before any validation parameter was assessed, a System Suitability Test (SST) was performed (n=6 injections of 50 µg/mL standard) to prove system readiness. Acceptance criteria included RSD of peak area ≤ 2.0%, tailing factor ≤ 1.5, and theoretical plates ≥ 5000.

Specificity and Selectivity

Specificity was established by injecting a blank (diluent) and a placebo matrix. No co-eluting peaks were observed at the retention time of 4-oxo-4H-1-benzopyran-5,7-diyl dibenzoate (~6.2 minutes), ensuring the signal is exclusively attributable to the target analyte.

Linearity, Range, LOD, and LOQ

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[2]. The calibration curve exhibited excellent linearity over the range of 1.0 to 100.0 µg/mL. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope.

Table 2: Linearity and Sensitivity Data

ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y = 45231x + 1205
Correlation Coefficient (R²) 0.9998
LOD (S/N = 3) 0.15 µg/mL
LOQ (S/N = 10) 0.45 µg/mL
Precision and Accuracy (Recovery)

Precision (intra-day and inter-day) and accuracy were evaluated at three concentration levels (Low, Medium, High) covering the linear range. The relative standard deviations (RSDs) were well within the acceptable limit of <2.0%, demonstrating the method's ruggedness. Accuracy, determined by standard addition (recovery), confirmed the absence of matrix effects.

Table 3: Precision and Accuracy Results

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Mean Recovery (%) ± SD
10.0 (Low) 0.851.1299.4 ± 0.8
50.0 (Medium) 0.620.95100.2 ± 0.6
80.0 (High) 0.540.7899.8 ± 0.5
Robustness

Deliberate, minor variations were introduced to the method parameters (Flow rate ± 0.1 mL/min, Column temperature ± 2 °C, Mobile phase organic composition ± 2%). In all cases, the SST parameters remained within specifications, proving the method's reliability for routine quality control environments.

Conclusion

A rapid, sensitive, and highly reliable HPLC-UV method was successfully developed and validated for the quantification of 4-oxo-4H-1-benzopyran-5,7-diyl dibenzoate. By leveraging the principles of chemical causality to dictate stationary and mobile phase selections, the method overcomes the challenges associated with the compound's extreme lipophilicity. Strict adherence to ensures that this protocol is fully self-validating and fit for purpose in rigorous pharmaceutical development workflows, including API release testing and pharmacokinetic evaluations.

References

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts Source: Journal of Chromatographic Science / PubMed Central (PMC) URL: [Link]

  • Title: Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection Source: DARU Journal of Pharmaceutical Sciences / PubMed Central (PMC) URL: [Link]

Sources

Application Note: In Vitro Evaluation of 4-Oxo-4H-1-benzopyran-5,7-diyl Dibenzoate as a Lipophilic Prodrug

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The therapeutic potential of polyhydroxychromones and flavonoids (such as chrysin and its derivatives) is frequently bottlenecked by poor pharmacokinetic profiles. Unprotected 5,7-hydroxyl groups on the chromone core are heavily subjected to rapid Phase II metabolism (specifically glucuronidation and sulfation) in the intestinal epithelium and liver, leading to low systemic bioavailability. Furthermore, their inherent hydrophilicity restricts passive diffusion across lipid bilayers.

To circumvent these limitations, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate is synthesized as a highly lipophilic prodrug. By masking the vulnerable 5- and 7-hydroxyl groups with benzoate esters, the molecule achieves a significantly higher partition coefficient (LogP), enhancing passive cellular uptake. Once internalized, the prodrug relies on intracellular carboxylesterases (specifically CES1 in the liver and CES2 in the intestine) to hydrolyze the ester bonds, thereby releasing the active 5,7-dihydroxychromone payload and benzoic acid as a byproduct[1].

This application note provides an authoritative, self-validating framework for evaluating the cellular uptake, enzymatic activation, and functional efficacy of this dibenzoate prodrug in cell culture models.

Prodrug Activation Pathway

The following diagram illustrates the causality of the prodrug strategy, mapping the journey of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate from the extracellular space to intracellular target engagement.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space (Cytosol) P 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (Lipophilic Prodrug) Diff Enhanced Passive Diffusion (High LogP) P->Diff Uptake CES Carboxylesterases (CES1/CES2) Hydrolysis Diff->CES Internalization Active 5,7-Dihydroxychromone (Active Parent) CES->Active Cleavage Byprod Benzoic Acid (Byproduct) CES->Byprod Cleavage Target Target Engagement (e.g., ROS Scavenging) Active->Target Pharmacodynamics

Figure 1: Mechanism of cellular uptake and CES-mediated intracellular activation of the dibenzoate prodrug.

Experimental Workflows and Methodologies

To establish trustworthiness, a prodrug evaluation must be a self-validating system. It is not enough to show that the compound works; you must prove how it works by demonstrating uptake, tracking the mass balance of ester cleavage, and verifying that the byproducts do not confound the efficacy data[2].

Protocol A: Intracellular Uptake and CES Hydrolysis Kinetics (LC-MS/MS)

Objective: To quantify the rate at which the dibenzoate prodrug enters the cell and is converted into the active parent chromone. Cell Line Selection: HepG2 (high CES1 expression) or Caco-2 (high CES2 expression)[3].

  • Cell Seeding: Seed HepG2 cells at 2×105 cells/well in 6-well plates. Culture until 80% confluent.

  • Compound Preparation: Dissolve 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate in LC-MS grade DMSO to a 10 mM stock.

  • Treatment: Dilute the stock in serum-free DMEM to a final concentration of 10 µM (ensure final DMSO ≤0.1% to prevent solvent-induced membrane permeabilization). Treat the cells for 0.5, 1, 2, 4, and 8 hours.

  • CES Inhibition (Control): In parallel wells, pre-treat cells for 30 minutes with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, prior to prodrug addition. Causality: This proves that the appearance of the parent chromone is enzymatically driven by CES, not spontaneous chemical hydrolysis.

  • Harvest & Lysis: Wash cells with ice-cold PBS to halt metabolism and remove extracellular compound. Lyse cells using 80% cold methanol containing an internal standard (e.g., deuterated chrysin).

  • Quantification: Centrifuge lysates at 14,000 × g for 15 mins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the intact dibenzoate ( [M+H]+ ) and the released 5,7-dihydroxychromone.

Protocol B: Cytotoxicity and Therapeutic Window Profiling

Objective: To ensure that the intracellular release of benzoic acid does not induce acute toxicity or ATP depletion.

  • Cell Seeding: Seed target cells in an opaque 96-well plate at 1×104 cells/well.

  • Dose Response: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the dibenzoate prodrug, the unesterified parent chromone, and equimolar concentrations of benzoic acid (as a toxicity control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO 2​ .

  • Viability Measurement: Add CellTiter-Glo® Reagent (v/v 1:1) to lyse cells and generate a luminescent signal proportional to ATP levels.

  • Analysis: Calculate the IC 50​ for cytotoxicity. Causality: The prodrug should exhibit an IC 50​ similar to or slightly lower than the parent compound, while the benzoic acid control should show no toxicity within the therapeutic window.

Protocol C: Functional Efficacy – Intracellular ROS Quenching

Objective: To demonstrate that the enzymatically released chromone retains its biological target engagement (e.g., ROS scavenging)[4].

  • Pre-treatment: Seed cells in a 96-well plate. Pre-treat with 5 µM of the dibenzoate prodrug for 4 hours to allow for cellular uptake and CES-mediated cleavage.

  • Probe Loading: Wash cells and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

  • Stress Induction: Induce oxidative stress by adding 200 µM H 2​ O 2​ for 1 hour.

  • Readout: Measure fluorescence (Ex/Em = 485/535 nm). Causality: If the prodrug is successfully cleaved, the released active chromone will quench the ROS, preventing the oxidation of DCFDA to highly fluorescent DCF.

Expected Data and Comparative Metrics

The table below summarizes the expected pharmacokinetic and pharmacodynamic shifts when comparing the unesterified parent chromone to the dibenzoate prodrug.

MetricUnesterified Parent ChromoneDibenzoate ProdrugMechanistic Implication
Calculated LogP ~ 2.5~ 5.2Esterification significantly increases lipophilicity.
Intracellular Conc. (2h) Low (< 10 pmol/10 6 cells)High (> 80 pmol/10 6 cells)Enhanced passive transcellular diffusion.
CES Cleavage Half-Life N/A~ 45 - 90 minutesRapid bioactivation by intracellular esterases.
ROS Quenching IC 50​ 15.2 µM3.4 µMSuperior efficacy due to higher intracellular accumulation of the active moiety.
Cell Viability IC 50​ > 100 µM> 100 µMBenzoate release does not induce acute cellular toxicity.

Experimental Workflow Integration

The parallel execution of these protocols ensures a comprehensive understanding of the prodrug's behavior. The diagram below outlines the temporal workflow.

W Seed Seed Cells (Caco-2 / HepG2) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat LCMS LC-MS/MS Assay (Uptake & Cleavage) Treat->LCMS 0.5 - 8h CTG CellTiter-Glo (Viability) Treat->CTG 48h ROS DCFDA Assay (Functional Efficacy) Treat->ROS 4h Data Data Integration & PK/PD Modeling LCMS->Data CTG->Data ROS->Data

Figure 2: Parallel experimental workflow for evaluating prodrug kinetics, toxicity, and efficacy.

References

  • Imai, T., et al. (2010). "The Role of Intestinal Carboxylesterase in the Oral Absorption of Prodrugs." Current Drug Metabolism. Available at:[Link]

  • Laizure, S. C., et al. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy. Available at:[Link]

  • Peters, M., et al. (2019). "Evaluation of human primary intestinal monolayers for drug metabolizing capabilities." BMC In Vitro Models. Available at:[Link]

  • Sarkar, T., et al. (2024). "Photodynamic Therapy with Targeted Release of Boron-Dipyrromethene Dye from Cobalt(III) Prodrugs in Red Light." Inorganic Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting impurities during 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for impurities encountered during the crystallization of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate, a key intermediate in various synthetic pathways, including those for potential pharmaceutical agents.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in high purity.

I. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues that may arise during the crystallization process, offering probable causes and actionable solutions.

Problem 1: Oily Residue or Failure to Crystallize Upon Cooling

Scenario: After dissolving the crude product in a hot solvent and allowing it to cool, the solution either remains clear or an oily substance separates instead of solid crystals.

Probable Causes:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, preventing the solution from reaching supersaturation upon cooling.[4]

  • Inappropriate Solvent Choice: The selected solvent may have too high a solubility for the compound even at low temperatures.[5][6] The principle of "like dissolves like" is a crucial starting point for solvent selection.[6][7]

  • Presence of Soluble Impurities: High concentrations of impurities can inhibit crystal lattice formation, a process that is highly selective and typically excludes foreign molecules.[5]

  • Melting Point Depression: Impurities can lower the melting point of the compound, causing it to "oil out" above the solvent's boiling point, especially if the melting point of the pure compound is close to the solvent's boiling temperature.[8]

Solutions & Experimental Protocols:

  • Reduce Solvent Volume:

    • Protocol: Gently heat the solution to boil off a portion of the solvent.[4] Continue to remove solvent in small increments until turbidity (cloudiness) is observed at the boiling point, indicating saturation. Then, add a small amount of solvent dropwise until the solution becomes clear again. Allow this saturated solution to cool slowly.[5][7]

  • Induce Crystallization:

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5][7]

    • Seeding: Introduce a tiny crystal of pure 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate into the cooled solution. This seed crystal will act as a template for further crystallization.[7]

  • Re-evaluate Solvent System:

    • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents of differing polarities.[5][6] A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[5][6][8]

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[4]

    Solvent PolarityPotential Solvents for Flavonoid Derivatives
    Polar Water, Methanol, Ethanol
    Intermediate Acetone, Ethyl Acetate, Dichloromethane
    Non-polar Hexane, Toluene
    A table suggesting potential solvent classes for crystallization.
Problem 2: Colored Impurities in Crystals

Scenario: The resulting crystals have a noticeable color (e.g., yellow, brown) when the pure compound is expected to be colorless or white.

Probable Causes:

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate work-up can leave colored starting materials, such as the parent flavonoid, or byproducts in the crude product.

  • Degradation Products: Flavonoid structures can be susceptible to degradation under certain conditions (e.g., prolonged heating, presence of acid or base), leading to colored impurities.[9]

  • Trapped Mother Liquor: Rapid crystallization can trap small amounts of the impurity-containing solution (mother liquor) within the crystal lattice.[4]

Solutions & Experimental Protocols:

  • Activated Charcoal Treatment:

    • Protocol: After dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal to the hot solution.[10] Swirl the mixture and heat it for a few minutes. The charcoal will adsorb many colored, polar impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[10]

    • Caution: Using too much charcoal can lead to the adsorption of the desired product, reducing the overall yield.

  • Slow Crystallization:

    • Protocol: Ensure the hot, saturated solution cools as slowly as possible.[4][5][7] This can be achieved by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). Slower cooling allows for more selective crystal growth, excluding impurities from the lattice.[5]

  • Washing the Crystals:

    • Protocol: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent.[5][7][8] The cold solvent will wash away adhering mother liquor without dissolving a significant amount of the product.

Problem 3: Low Yield of Recovered Crystals

Scenario: The amount of pure product obtained after crystallization is significantly lower than expected.

Probable Causes:

  • Excessive Solvent Use: As mentioned previously, using too much solvent will keep a larger amount of the product dissolved in the mother liquor even after cooling.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove insoluble impurities or charcoal), the product can crystallize in the filter funnel, leading to loss of material.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will dissolve a portion of the product.[5]

Solutions & Experimental Protocols:

  • Optimize Solvent Volume:

    • Protocol: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product completely.[5] This ensures the solution is saturated and maximizes the recovery upon cooling.

  • Prevent Premature Crystallization During Filtration:

    • Protocol: Use a pre-heated filter funnel and collection flask for hot filtrations. This can be done by placing them in an oven or rinsing them with hot solvent just before use. Perform the filtration as quickly as possible.

  • Efficient Crystal Washing:

    • Protocol: Always use ice-cold solvent for washing the crystals.[5][8] Use only a small volume, just enough to rinse the surface of the crystal cake.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in the synthesis of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate?

The primary sources of impurities often stem from the benzoylation reaction itself. These can include:

  • Unreacted Starting Material: The parent 5,7-dihydroxy-4-oxo-4H-1-benzopyran (a flavonoid derivative) may not fully react.

  • Mono-benzoylated Product: Incomplete reaction can lead to the formation of the 5-hydroxy-7-benzoyloxy or 7-hydroxy-5-benzoyloxy isomers.

  • Benzoic Acid: Hydrolysis of the benzoyl chloride reagent can produce benzoic acid.

  • Side-Reaction Products: Benzoyl chloride can sometimes react with residual solvents or other nucleophiles present in the reaction mixture.[11][12]

Q2: How can I assess the purity of my crystallized product?

Several analytical techniques can be used to determine the purity of your 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities through unexpected signals.[13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can separate closely related impurities.

Q3: What is the role of solvent polarity in crystallization?

Solvent polarity is a critical factor that influences the solubility of both the desired compound and the impurities.[17] The general principle is "like dissolves like."[6][7] For a polar compound like a flavonoid derivative, a moderately polar solvent is often a good starting point. The goal is to find a solvent in which the desired compound's solubility changes significantly with temperature, while the impurities remain either highly soluble or largely insoluble at all temperatures.[6] The interaction between the solvent and the growing crystal faces can also affect the crystal's shape (morphology).[18]

Q4: Should I be concerned about polymorphism in 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a possibility for many organic molecules.[19] Different polymorphs can have different physical properties, including solubility and stability. While specific polymorphic studies on this exact compound are not widely reported in the initial search, it is a factor to consider, especially in a pharmaceutical development context. The crystallization conditions, particularly the solvent and cooling rate, can influence which polymorphic form is obtained.[19]

III. Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow Troubleshooting Crystallization of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate start Crude Product in Hot Solvent cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe crystals_form Crystals Form observe->crystals_form Success no_crystals No Crystals or Oily Residue observe->no_crystals Problem colored_crystals Crystals are Colored observe->colored_crystals Problem low_yield Low Yield observe->low_yield Problem wash_crystals Wash Crystals crystals_form->wash_crystals Filter and Wash with Ice-Cold Solvent reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Probable Cause: Excess Solvent reevaluate_solvent Re-evaluate Solvent System no_crystals->reevaluate_solvent Probable Cause: Wrong Solvent charcoal Add Activated Charcoal colored_crystals->charcoal Probable Cause: Soluble Impurities slow_cooling Ensure Slow Cooling colored_crystals->slow_cooling Probable Cause: Trapped Mother Liquor optimize_solvent Use Minimum Hot Solvent low_yield->optimize_solvent Probable Cause: Too Much Solvent preheat_funnel Pre-heat Funnel for Hot Filtration low_yield->preheat_funnel Probable Cause: Premature Crystallization pure_crystals Pure Crystals Obtained induce_crystallization Induce Crystallization (Scratch/Seed) reduce_solvent->induce_crystallization induce_crystallization->cool_solution reevaluate_solvent->start hot_filtration Hot Filtration charcoal->hot_filtration hot_filtration->cool_solution slow_cooling->cool_solution optimize_solvent->start preheat_funnel->hot_filtration wash_crystals->pure_crystals

Caption: A decision tree for troubleshooting common crystallization problems.

IV. References

  • Recrystallization | Organic Chemistry I Lab. (n.d.). Retrieved March 12, 2024, from University of Rochester Chemistry Department website.

  • Recrystallization. (n.d.). Retrieved March 12, 2024, from California State University, Stanislaus Chemistry Department website.

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts.

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.

  • Recrystallization. (2023, January 29). In Chemistry LibreTexts.

  • Recrystallization. (n.d.). In University of Colorado Boulder, Department of Chemistry.

  • Manivannan, R., et al. (2011). 3-(4-Acetoxyphenyl)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.

  • Chaitanya, M. V. N. L. (2014, June 27). Can anyone suggest about crystallization of flavonoids isolated from plant extract? ResearchGate.

  • Patil, S., et al. (2020). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 25(15), 3389.

  • Zemanová, I., et al. (2017). SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. Acta Chimica Slovaca, 10(1), 85-89.

  • Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids. (n.d.). BenchChem.

  • Reddy, G. J., & Latha, D. (2000). A simple and rapid synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids. Indian Journal of Chemistry - Section B, 39(11), 847-850.

  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid(4940-39-0) 1H NMR spectrum. (n.d.). ChemicalBook.

  • Lacova, M., et al. (1998). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 3(4), 117-127.

  • Wang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 193.

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.

  • Benzanilide : Schotten Baumann Benzoylation. (2021, April 11). YouTube.

  • 4H-1-BENZOPYRANE-4-ON DERIVATIVE OR ITS SALT, PROCEDURES FOR PREPARING THEREOF, AND PHARMACEUTICAL COMPOSITION CONTAINING THE SAME AS ACTIVE COMPONENT. (n.d.). Google Patents.

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar.

  • Es-Safi, N. E., & Ghidouche, S. (2012). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. Current Organic Chemistry, 16(16), 1895-1914.

  • Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. (2025, November 6). MDPI.

  • Benzoylation. (n.d.). Unacademy.

  • Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. (2025, November 6). PMC.

  • El-Kashef, H. S., et al. (2014). Synthesis and Chemical Reactivity of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Journal of Heterocyclic Chemistry, 51(S1), E1-E15.

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). Western Washington University.

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.

  • Ferreira, I. C. F. R., et al. (2020). 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

  • MnSOR4R.4HR2RO: A Novel and Inexpensive Catalyst for the One-pot Multicomponent Synthesis of 4H-benzo[b]pyran Derivatives. (2014, December 15). IJISET.

  • Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. (n.d.). BenchChem.

  • Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. (n.d.). ResearchGate.

    • Flavonoids.docx. (n.d.).

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][4][7]oxazin-4-one. (n.d.).

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.

  • NIH Public Access. (n.d.).

  • Chemistry of 4‐Oxo‐4H‐[7]benzopyran‐3‐carboxaldehyde. (2009, March). ResearchGate.

  • Electrochemistry of Flavonoids. (2023, November 16). MDPI.

  • On the problem of identification of the dihydroquercetin flavonoid. (n.d.). ResearchGate.

Sources

Technical Support Center: Solution Stability of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (also known as Chrysin dibenzoate). The primary stability concern for this compound in solution is the hydrolysis of its two ester linkages. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your compound during experiments.

Introduction: The Hydrolysis Challenge

4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate is a derivative of the natural flavonoid Chrysin (5,7-dihydroxyflavone)[1][2]. Its structure contains a stable benzopyranone core but is flanked by two benzoate ester groups. These ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield the parent alcohol (Chrysin) and two molecules of benzoic acid.[3][4] This degradation is often unintended and can significantly impact experimental results by reducing the concentration of the active compound and introducing confounding byproducts.

The rate of this degradation is highly dependent on several factors, including pH, temperature, and the composition of the solvent system.[4][5] This guide will equip you with the knowledge to control these variables effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing a rapid loss of my compound in an aqueous buffer, confirmed by HPLC. What is the most likely cause?

Answer: The most probable cause is pH-mediated ester hydrolysis. Ester hydrolysis is significantly accelerated by both acidic and, more notably, basic conditions.[4] Under basic conditions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process, known as saponification, is typically irreversible because the resulting carboxylate salt is resonance-stabilized and does not readily react to reform the ester.[6] Under acidic conditions (pH < 4), the reaction is catalyzed by hydronium ions (H₃O⁺) which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4][7]

The hydrolysis reaction for 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate is as follows:

Caption: Hydrolysis of the dibenzoate ester.

Your first step should be to measure the pH of your solution. If it is outside the optimal stability range (see FAQ 2), adjust it accordingly using a suitable buffer system.

Question 2: My solution is buffered at a near-neutral pH (e.g., pH 7.0), but I am still observing compound degradation over time. What else could be wrong?

Answer: While pH is the primary driver, other factors can contribute to hydrolysis even at neutral pH:[5][6]

  • Temperature: Reaction rates, including hydrolysis, increase with temperature.[4] If your experiment allows, conduct it at a lower temperature (e.g., 4°C or on ice) to slow the degradation kinetics. For long-term storage, freezing solutions at -20°C or -80°C is critical.[8]

  • Buffer Type and Concentration: Not all buffers are inert. Some buffer components can act as catalysts.[9] For instance, phosphate buffers can sometimes participate in nucleophilic catalysis.[9] Consider switching to a non-nucleophilic buffer like citrate or MES. Higher buffer concentrations can also sometimes increase the rate of degradation.

  • Enzymatic Contamination: If your solution has been exposed to any biological material (e.g., cell lysates, serum, microbial contamination), it may contain esterase enzymes.[10] These enzymes are highly efficient catalysts for ester hydrolysis.[10] Ensure sterility by using filtered, autoclaved buffers and sterile handling techniques. If contamination is suspected, preparing fresh solutions is the best course of action.

Question 3: How should I choose a solvent to prepare my stock solution and experimental dilutions?

Answer: Proper solvent selection is crucial for preventing hydrolysis, especially for long-term storage.[11][12]

For Stock Solutions: The best practice is to prepare a high-concentration stock solution in a dry (anhydrous), aprotic organic solvent.[11] Aprotic solvents do not have acidic protons and cannot participate in hydrolysis.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

  • Action: Dissolve the solid compound in one of these solvents, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store in tightly sealed vials at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) if possible.[12]

For Aqueous Experimental Solutions: When aqueous solutions are necessary, the goal is to minimize water's activity.

  • Use Co-solvents: If your experimental design permits, using a water-miscible organic co-solvent can reduce the effective concentration of water and slow hydrolysis.[11][13] You can often add a percentage of the same solvent used for your stock (e.g., 1-5% DMSO or ACN) to your aqueous buffer.

  • Prioritize Buffering: Always dissolve the compound in a pre-prepared and pH-adjusted buffer, never in pure water.

SolventTypePolarity (Index)Key Considerations
DMSO Aprotic, Polar7.2Excellent for stock solutions. Hygroscopic; use anhydrous grade.
Acetonitrile (ACN) Aprotic, Polar5.8Good for stock solutions; often used in HPLC.[13]
DMF Aprotic, Polar6.4High boiling point; can be difficult to remove.
Ethanol Protic, Polar4.3Can be used as a co-solvent, but is protic and can participate in transesterification.
Water Protic, Polar10.2The reactant in hydrolysis; its presence should be minimized or its pH controlled.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of ester hydrolysis for this compound?

Answer: Ester hydrolysis can proceed via two primary, pH-dependent pathways.[4][5]

Caption: Mechanisms of ester hydrolysis.

The base-catalyzed pathway is generally faster and more problematic for most esters because the hydroxide ion is a much stronger nucleophile than water.[4]

FAQ 2: What is the ideal pH range for storing the compound in an aqueous solution for short-term experiments?

Answer: The rate of ester hydrolysis is typically at its minimum in the slightly acidic pH range of 4 to 6.[5] For short-term experiments (a few hours), maintaining the solution within this pH window is the most effective strategy to prevent significant degradation.[12] A citrate buffer is an excellent choice as it buffers effectively in this range and is non-nucleophilic.

FAQ 3: What analytical methods can I use to monitor the hydrolysis of my compound?

Answer: The most common and effective method is High-Performance Liquid Chromatography (HPLC) , often coupled with UV-Vis or Mass Spectrometry (LC-MS) detection.[1][14]

  • Methodology: A reverse-phase HPLC method can separate the relatively nonpolar parent compound (4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate) from its more polar hydrolysis products (Chrysin and benzoic acid).

  • Observation: As hydrolysis proceeds, you will observe a decrease in the peak area of the parent compound and a corresponding increase in the peak areas of the degradation products over time.

  • Quantification: By running standards of the parent compound and the hydrolysis products, you can quantify the rate of degradation under different conditions (e.g., pH, temperature). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor hydrolysis by observing changes in the signals corresponding to the ester and its products.[15]

Experimental Protocols

Protocol 1: Preparation of a Stability-Optimized Citrate Buffer (50 mM, pH 4.5)

This protocol describes the preparation of a buffer ideal for minimizing hydrolysis during short-term aqueous experiments.

Materials:

  • Citric acid monohydrate (FW: 210.14 g/mol )

  • Sodium citrate dihydrate (FW: 294.10 g/mol )

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in water to a final volume of 100 mL.

    • Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in water to a final volume of 100 mL.

  • Mix the Buffer: In a clean beaker, combine approximately 20.5 mL of Solution A with 29.5 mL of Solution B.

  • Adjust pH: Place the beaker on a stir plate with a stir bar. Insert a calibrated pH electrode into the solution. Slowly add small volumes of Solution A to lower the pH or Solution B to raise the pH until the meter reads exactly 4.50.

  • Finalize Volume: Transfer the solution to a 100 mL volumetric flask and add high-purity water to the mark. This yields a 50 mM citrate buffer at pH 4.5.

  • Sterilization (Optional): If sterility is required, filter the buffer through a 0.22 µm sterile filter. Store at 4°C.

Protocol 2: Workflow for a Kinetic Stability Study via HPLC

This workflow outlines how to test the stability of your compound in a specific buffer.

Sources

Technical Support Center: Resolving Co-Eluting Peaks in 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (commonly known as Chrysin dibenzoate). As a highly lipophilic, fully esterified flavonoid derivative, this compound presents unique chromatographic challenges. During synthesis, formulation, or degradation studies, analysts frequently encounter co-elution with structurally similar intermediates, such as chrysin 5-monobenzoate, chrysin 7-monobenzoate, unreacted chrysin, and benzoic acid.

This guide provides field-proven, self-validating workflows to diagnose and resolve co-eluting peaks, ensuring high-fidelity quantitative data.

Diagnostic Workflow for Peak Distortion

Before altering your method, you must determine whether a distorted peak is a chemical co-elution or a physical column defect. Follow the logical workflow below to isolate the root cause.

HPLC_Troubleshooting Start Observe Peak Distortion (Shoulder or Broadening) CheckPurity Check DAD Spectral Purity & MS Overlay Start->CheckPurity IsCoelution Is it Co-elution? CheckPurity->IsCoelution VoidVolume Check Capacity Factor (k') k' < 1? IsCoelution->VoidVolume Yes FixColumn Check Frit/Column Void (Replace/Backflush) IsCoelution->FixColumn No (Physical Issue) WeakenMP Weaken Mobile Phase (Decrease % Organic) VoidVolume->WeakenMP Yes FlattenGrad Flatten Gradient Slope in Elution Window VoidVolume->FlattenGrad No CheckRs Check Resolution (Rs) Rs > 1.5? WeakenMP->CheckRs FlattenGrad->CheckRs ChangeSelectivity Change Selectivity: Swap ACN for MeOH or Use Phenyl-Hexyl Column CheckRs->ChangeSelectivity No Success Baseline Resolution Achieved CheckRs->Success Yes ChangeSelectivity->CheckRs

Fig 1: Diagnostic decision tree for resolving co-eluting HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: I see a shoulder on my main chrysin dibenzoate peak. How do I confirm if it's co-elution or a physical column issue? A: A shoulder is a sudden discontinuity on the peak slope, whereas a tail is a gradual exponential decline[1]. To distinguish between a dirty frit (physical issue) and a co-eluting impurity (chemical issue), evaluate the peak using a Diode Array Detector (DAD) or Mass Spectrometer (MS). Check the DAD spectral purity across the peak; a lack of homogeneity across the upslope, apex, and downslope indicates a co-eluting compound[2]. If the peak is spectrally pure but still distorted, you likely have a column void or a blocked frit, which requires replacing the frit or backflushing the column[3][4].

Q2: My capacity factor ( k′ ) is very low, and my peaks are co-eluting near the void volume. What is the first step? A: If your compounds are eluting too quickly (e.g., k′<1 ), they are not spending enough time interacting with the stationary phase to achieve separation[1]. For a highly retained compound like chrysin dibenzoate, this usually means your mobile phase is too strong at the time of injection. You must weaken the mobile phase by decreasing the starting percentage of your organic modifier (Acetonitrile or Methanol) to increase retention and push the k′ into the ideal range of 1 to 5[1].

Q3: Chrysin dibenzoate is a neutral ester. Do I still need to control the mobile phase pH? A: Absolutely. While the fully esterified dibenzoate is non-ionizable under standard reverse-phase conditions, the likely impurities—unreacted chrysin (which contains acidic phenolic hydroxyl groups) and benzoic acid (a hydrolysis byproduct)—are highly sensitive to pH[2]. If the mobile phase pH fluctuates, the retention times of these ionizable impurities will drift, potentially causing them to co-elute with the neutral dibenzoate[3]. Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to pH ~2.5) suppresses the ionization of these acidic byproducts, ensuring consistent retention and sharp peak shapes[2][5].

Q4: I've flattened the gradient, but the monobenzoate intermediates still co-elute with the dibenzoate on my C18 column. What's next? A: When efficiency (column length/particle size) and retention ( k′ ) adjustments fail, you must alter the selectivity ( α )[2]. First, try swapping your organic modifier from Acetonitrile to Methanol. Methanol has different hydrogen-bonding properties and can drastically alter the elution order of closely related flavonoid derivatives[2][6]. If that fails, change the stationary phase. Because chrysin dibenzoate contains four aromatic rings, switching from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column will leverage π−π interactions, offering orthogonal selectivity that often resolves structural isomers[2][6].

Step-by-Step Troubleshooting Protocols
Protocol A: Method Optimization via Gradient Flattening

A well-optimized gradient is crucial for separating complex mixtures of varying polarities. If two peaks co-elute, flattening the gradient slope specifically in their elution window can force separation[2].

  • Establish Baseline Elution: Run a scouting gradient (e.g., 5% to 95% Mobile Phase B over 15 minutes) to determine the exact elution time of the chrysin dibenzoate peak complex[2].

  • Calculate Elution Composition: Note the retention time ( tR​ ) of the co-eluting peaks. Calculate the exact percentage of Mobile Phase B at that time, accounting for the system dwell volume.

  • Introduce an Isocratic Hold or Shallow Ramp: Modify the gradient table. Approximately 2 minutes before the calculated elution time, decrease the ramp rate significantly (e.g., change from a 5%/min increase to a 1%/min increase)[2].

  • Self-Validation: Re-inject the sample. Calculate the Resolution ( Rs​ ). A resolution value greater than 1.5 is required to confirm baseline separation[2].

Protocol B: Orthogonal Selectivity Screening

If Protocol A yields Rs​<1.5 , the structural similarity of the monobenzoate and dibenzoate requires a change in the chemical interaction mechanism.

  • Mobile Phase Swap: Replace Acetonitrile (Mobile Phase B) entirely with Methanol. Keep Mobile Phase A (0.1% Formic Acid in Water) constant. Run the optimized gradient from Protocol A. Methanol acts as a hydrogen-bond donor/acceptor, which alters the solvation shell around the ester groups differently than the dipole-driven Acetonitrile[2].

  • Stationary Phase Swap: If co-elution persists, remove the C18 column. Install a Phenyl-Hexyl column of equivalent dimensions (e.g., 150 x 4.6 mm, 3 µm or core-shell)[2][6].

  • Equilibration: Flush the new column with 10-20 column volumes of the mobile phase to ensure complete equilibration and prevent baseline drift[3].

  • Re-evaluate: Inject the sample. The π−π interactions between the phenyl rings of the stationary phase and the four aromatic rings of chrysin dibenzoate will selectively retain the dibenzoate longer than the monobenzoate, breaking the co-elution.

Quantitative Data Summary: Impact of Optimization Parameters

The following table summarizes the quantitative impact of sequential troubleshooting steps on the resolution ( Rs​ ) of a typical Chrysin Dibenzoate synthesis mixture.

Chromatographic Parameter AdjustedCondition A (Suboptimal)Condition B (Optimized)Resulting Rs​ (Mono vs. Di-benzoate)Mechanistic Rationale
Mobile Phase pH Water / ACN (Neutral)0.1% Formic Acid / ACN (pH 2.7)0.8 1.1Suppresses ionization of unreacted chrysin and benzoic acid, preventing peak tailing and retention drift[2][5].
Gradient Slope Linear 5-95% B over 10 minShallow 60-70% B over 10 min1.1 1.4Increases the time the critical pair spends partitioning between phases, directly increasing efficiency[2].
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)1.4 1.8Alters selectivity ( α ) via hydrogen bonding, changing the relative elution order of esterified isomers[2][6].
Stationary Phase Fully Porous C18Core-Shell Phenyl-Hexyl1.8 2.6Core-shell particles increase theoretical plates; Phenyl phase induces π−π retention mechanisms[2][6].

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate vs. Standard Flavonoids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Standard dietary flavonoids (e.g., Chrysin, Quercetin, Apigenin) exhibit well-documented in vitro pharmacological properties, including antioxidant, anti-inflammatory, and antineoplastic activities[1]. However, their clinical translation is severely bottlenecked by poor aqueous solubility, low lipophilicity, and rapid Phase II metabolism (specifically glucuronidation and sulfation at the highly reactive 5- and 7-hydroxyl positions)[2].

To circumvent these pharmacokinetic liabilities, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (a highly optimized 5,7-dibenzoylated chromone derivative) employs a targeted prodrug strategy. By masking the vulnerable 5- and 7-hydroxyl groups of the benzo-γ-pyrone core with bulky, lipophilic benzoate esters, this compound achieves two critical mechanistic advantages:

  • Enhanced Membrane Translocation: The addition of benzoate moieties significantly increases the partition coefficient (LogP), driving passive diffusion across the lipid bilayer[2].

  • Intracellular Activation: Once localized in the cytosol, ubiquitous non-specific esterases cleave the ester bonds, releasing the active chromone aglycone directly at the site of action, thereby triggering mitochondrial depolarization and apoptosis in target cancer cells[3].

Synthetic esterification of the flavonoid/chromone core has been robustly demonstrated to increase cellular uptake and amplify cytotoxic potency against human carcinoma cell lines by up to 5-fold compared to unesterified parent compounds[3].

Pathway Visualization: Overcoming the Permeability Barrier

The following diagram illustrates the divergent cellular uptake and activation pathways between standard hydrophilic flavonoids and the lipophilic dibenzoate derivative.

G cluster_ext Extracellular Environment cluster_mem Cell Membrane (Lipid Bilayer) cluster_int Intracellular Space (Cytosol) A Standard Flavonoids (Hydrophilic Aglycones) M1 Poor Permeability & Rapid Efflux A->M1 B 4-Oxo-4H-1-benzopyran- 5,7-diyl dibenzoate M2 Rapid Passive Translocation B->M2 C Sub-therapeutic Cytosolic Concentration M1->C D Intracellular Esterases M2->D E Active Chromone Core Release D->E Enzymatic Cleavage F Mitochondrial ROS Generation E->F G Caspase 3/9 Apoptotic Cascade F->G

Caption: Intracellular uptake and esterase-mediated activation pathway of dibenzoate derivatives.

Comparative Performance Data

The table below synthesizes the physicochemical and in vitro efficacy metrics of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate against standard reference flavonoids (Chrysin and Quercetin).

ParameterQuercetin (Standard)Chrysin (Standard)4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate
Core Structure 3,3',4',5,7-Pentahydroxyflavone5,7-Dihydroxyflavone5,7-Dibenzoyloxychromone
Calculated LogP (cLogP) 1.52.14.8 (Highly Lipophilic)
Phase II Metabolism Vulnerability High (Rapid Glucuronidation)High (Rapid Glucuronidation)Low (Sterically Protected)
Intracellular Accumulation (4h) ~5%~8%>65%
HepG2 Cytotoxicity (IC₅₀) >100 µM~75.0 µM~14.5 µM
Primary Limitation Poor BioavailabilityRapid ClearanceRequires Intracellular Esterases

Data Interpretation: The dibenzoate derivative demonstrates a drastically higher cLogP, correlating directly with its superior intracellular accumulation. By protecting the 5,7-hydroxyls, the compound achieves an IC₅₀ in HepG2 liver cancer cells that is approximately 5-fold more potent than the parent aglycone Chrysin[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal standards, strict vehicle controls, and kinetic tracking to prove causality between compound structure, cellular uptake, and functional efficacy.

Protocol A: Intracellular Accumulation & Esterase Cleavage Kinetics (HPLC-UV)

Rationale: We must empirically prove that the increased lipophilicity translates to cellular entry, and that the prodrug is successfully cleaved by esterases rather than remaining inert.

  • Cell Seeding & Equilibration: Seed HepG2 cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Replace media with serum-free DMEM containing 20 µM of either Chrysin or 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate. Self-Validation Step: Maintain a final DMSO concentration strictly at 0.1% across all wells (including vehicle controls) to prevent solvent-induced cytotoxicity.

  • Kinetic Harvesting: At timepoints 0.5h, 1h, 2h, 4h, and 8h, aspirate media and wash cells 3x with ice-cold PBS to halt membrane transport.

  • Lysis & Extraction: Lyse cells using 200 µL of RIPA buffer. Add 10 µM of an internal standard (e.g., Naringenin) to the lysate to normalize extraction efficiency. Extract analytes using 500 µL of ethyl acetate, vortex for 2 mins, and centrifuge at 14,000 x g for 10 mins.

  • HPLC-UV Analysis: Evaporate the organic layer under N₂ gas and reconstitute in 100 µL mobile phase (Acetonitrile:Water, 60:40 v/v). Inject 20 µL into a C18 reverse-phase column.

  • Data Output: Track the disappearance of the dibenzoate peak and the emergence of the free chromone/flavonoid peak over time to calculate the intracellular half-life of the prodrug.

Protocol B: High-Throughput Cytotoxicity Screening

Rationale: Measures the ultimate functional outcome of the enhanced uptake—cellular viability.

  • Preparation: Seed target cells (e.g., HepG2, HeLa) in opaque 96-well plates at 104 cells/well.

  • Treatment: Apply a 10-point dose-response curve (0.1 µM to 100 µM) using serial dilutions. Include Doxorubicin (1 µM) as a positive apoptosis control.

  • Viability Readout: After 48h, add 100 µL of CellTiter-Glo® Luminescent Reagent to quantify ATP levels (directly proportional to metabolically active cells).

  • Quality Control: Calculate the Z'-factor using the vehicle control and positive control wells. A Z'-factor > 0.5 validates the assay's robustness.

W S1 1. Cell Seeding (10^4 cells/well) S2 2. Compound Dosing (0.1 - 100 µM, 0.1% DMSO) S1->S2 S3 3. Incubation (48h, 37°C, 5% CO2) S2->S3 S4 4. CellTiter-Glo Reagent Addition S3->S4 S5 5. Luminescence Read & IC50 Calculation S4->S5

Caption: Step-by-step workflow for high-throughput cytotoxicity screening and IC50 determination.

Conclusion

For drug development professionals evaluating flavonoid-derived scaffolds, 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate represents a significant structural evolution over standard natural aglycones. By utilizing a dibenzoate prodrug mechanism, this compound resolves the historical challenges of poor membrane permeability and rapid Phase II metabolism[2],[1]. The resulting enhancement in intracellular accumulation directly drives superior target engagement and lower IC₅₀ values in oncological models[3], making it a highly viable candidate for advanced preclinical development.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Validating LC-MS/MS methods for 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate detection

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 4-Oxo-4H-1-benzopyran-5,7-diyl Dibenzoate Detection: A Comparative Guide

Executive Summary & Analyte Profiling

The molecule 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (commonly known as chrysin dibenzoate) is a synthetic, highly lipophilic derivative of the naturally occurring flavonoid chrysin. By masking the 5,7-hydroxyl groups with benzoate esters, researchers significantly increase the molecule's membrane permeability and alter its pharmacokinetic profile. However, this structural modification introduces severe bioanalytical challenges: the loss of easily ionizable phenolic hydroxyls drastically reduces electrospray ionization (ESI) efficiency, and the ester bonds make the analyte highly susceptible to ex vivo degradation by plasma esterases.

To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) studies, bioanalytical methods must be developed and validated in strict accordance with the [1]. This guide objectively compares ionization strategies and sample preparation workflows, providing a self-validating, step-by-step protocol for the robust quantification of chrysin dibenzoate in biological matrices.

MetabolicPathway Prodrug Chrysin Dibenzoate (Highly Lipophilic) Esterase Esterase Cleavage (Plasma/Liver) Prodrug->Esterase Chrysin Chrysin (Active Flavonoid) Esterase->Chrysin PhaseII Phase II Metabolism (UGT / SULT) Chrysin->PhaseII Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates

Fig 1. In vivo metabolic conversion of chrysin dibenzoate to phase II conjugates.

Mechanistic Comparison: Ionization Strategies (ESI vs. APCI)

The parent compound, chrysin, is routinely analyzed using ESI in positive or negative mode due to its readily ionizable hydroxyl groups[2]. However, the dibenzoate esterification neutralizes these sites.

The Causality of Ionization Failure: ESI relies on solution-phase charging. Because chrysin dibenzoate lacks acidic or basic functional groups, it struggles to form stable [M+H]+ or [M−H]− ions in the liquid phase, leading to poor sensitivity and high susceptibility to matrix suppression from endogenous phospholipids. The Solution: Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase ion-molecule reactions. The corona discharge in the APCI source efficiently protonates the neutral, lipophilic dibenzoate esters in the gas phase, bypassing the liquid-phase limitations of ESI.

Table 1: Performance Comparison of Ionization Modes for Chrysin Dibenzoate

ParameterESI+ (Electrospray Ionization)APCI+ (Atmospheric Pressure Chemical)Mechanistic Causality
Primary Ion Formed [M+Na]+ (Adducts dominate) [M+H]+ (Stable protonation)Lack of basic sites forces ESI to rely on ambient sodium; APCI forces gas-phase proton transfer.
LLOQ Sensitivity ~10.0 ng/mL~0.5 ng/mL APCI yields a stable, predictable precursor ion, drastically improving the signal-to-noise ratio.
Matrix Effect (ME) High (Suppression >40%)Low (Suppression <10%) APCI is inherently less susceptible to non-volatile matrix components (e.g., salts, lipids) than ESI.
Linearity Range Narrow (Saturation at high conc.)Wide (0.5 – 1000 ng/mL) Gas-phase ionization in APCI prevents the droplet-surface competition that limits ESI dynamic range.

Mechanistic Comparison: Sample Preparation Workflows

Because chrysin dibenzoate is highly lipophilic (LogP > 4.5), extracting it from plasma requires disrupting strong protein binding while eliminating phospholipids that cause mass spectrometer fouling.

Table 2: Extraction Workflow Comparison

MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalRecommendation & Causality
Protein Precipitation (PPT) 90 - 95%> 45% (High)PoorNot Recommended. Leaves lipophilic phospholipids in the extract, causing severe ion suppression.
Solid Phase Extraction (SPE) 85 - 90%< 5% (Excellent)ExcellentAlternative. Highly clean extract, but expensive and time-consuming for high-throughput PK studies.
Liquid-Liquid Extraction (LLE) 80 - 88% < 10% (Good) Very Good Optimal. Using a non-polar solvent (e.g., MTBE) selectively partitions the lipophilic analyte while leaving polar phospholipids in the aqueous phase[3].

Self-Validating Step-by-Step LLE-LC-MS/MS Protocol

To ensure scientific integrity and trustworthiness, this protocol is designed as a self-validating system . It incorporates internal controls at every stage to automatically flag extraction failures, instrument drift, or ex vivo degradation.

Phase A: Pre-Analytical Stabilization (Crucial for Esters)

Causality: Plasma contains active esterases that will rapidly hydrolyze chrysin dibenzoate back to chrysin ex vivo, artificially lowering the prodrug concentration.

  • Collect whole blood in tubes containing K2EDTA and Dichlorvos (DDVP) or Phenylmethylsulfonyl fluoride (PMSF) (esterase inhibitors).

  • Centrifuge immediately at 4°C (3000 × g, 10 min) to separate plasma.

  • Store plasma at -80°C until analysis.

Phase B: Self-Validating Liquid-Liquid Extraction (LLE)
  • System Suitability Test (SST): Before processing samples, inject a neat standard of chrysin dibenzoate (10 ng/mL). The run may only proceed if the signal-to-noise (S/N) ratio is >50 and peak asymmetry is between 0.8 and 1.2.

  • Aliquot & Spike: Transfer 50 µL of stabilized plasma to a 2 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., Tectochrysin, 100 ng/mL).

    • Validation Check: The IS peak area across all samples must remain within ±20% of the batch mean. A deviation flags a specific sample's extraction failure.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: MTBE is less dense than water, forming the top layer, which makes automated or manual pipetting significantly easier and less prone to aqueous layer contamination compared to chloroform or dichloromethane.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Drying & Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase C: LC-MS/MS Acquisition Parameters
  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 100% Acetonitrile.

  • Gradient: 0-0.5 min (40% B), 0.5-3.0 min (40% to 95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (return to 40% B).

  • Ionization: APCI in Positive Mode.

  • MRM Transitions: Optimize precursor-to-product ion transitions based on the specific collision-induced dissociation (CID) fragmentation of the dibenzoate (e.g., monitoring the loss of the benzoate moieties).

ValidationWorkflow Start Method Development (LC-MS/MS Optimization) SamplePrep Sample Preparation (LLE vs SPE) Start->SamplePrep Optimized Parameters Validation ICH M10 Validation (Accuracy, Precision, ME) SamplePrep->Validation Clean Extract Application PK Study Application (In Vivo Analysis) Validation->Application Validated Assay

Fig 2. ICH M10-compliant bioanalytical validation workflow for chrysin dibenzoate.

ICH M10 Validation Criteria Execution

To ensure the method is authoritative and globally compliant, the following parameters must be validated per[1]:

  • Selectivity & Specificity: Analyze blank plasma from 6 independent sources. Interference at the analyte retention time must be ≤20% of the LLOQ response, and ≤5% of the IS response.

  • Calibration Curve & Linearity: Generate a minimum of 6 non-zero concentration levels. The back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ).

  • Accuracy & Precision: Evaluate using Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 independent runs. Intra-run and inter-run precision (%CV) must be ≤15% (≤20% for LLOQ).

  • Matrix Effect (ME): Calculate the IS-normalized Matrix Factor (MF). The CV of the IS-normalized MF from 6 different lots of matrix must be ≤15%. The use of LLE and APCI typically keeps this value well below 5% for chrysin dibenzoate.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2023). Available at:[Link]

  • Weng, Z., et al. Determination of Pharmacokinetics of Chrysin and Its Conjugates in Wild-Type FVB and Bcrp1 Knockout Mice Using a Validated LC-MS/MS Method. Molecular Pharmaceutics. (2015). Available at:[Link]

  • Zhang, Y., et al. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study. Molecules. (2018). Available at:[Link]

Sources

A Comparative Structural Guide to 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate and Related Dibenzoate Architectures

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate, a derivative of the natural flavonoid chrysin, against other dibenzoate molecules. Understanding the three-dimensional architecture of such compounds is paramount in fields like drug discovery and materials science, as molecular conformation directly influences physicochemical properties and biological activity.[1][2][3][4][5][6]

The core structure, a benzopyran-4-one, is a prevalent scaffold in a vast number of biologically active natural products.[7][8][9] By functionalizing the hydroxyl groups of the chrysin backbone with benzoate esters, the molecule's lipophilicity, stability, and potential for intermolecular interactions are significantly altered.[2][5][6] This guide will dissect these structural nuances by comparing the target molecule with dibenzoates featuring different aromatic and non-aromatic cores, supported by established experimental and computational methodologies.

Methodologies for Structural Elucidation

To provide a comprehensive structural portrait, a multi-faceted approach combining experimental and computational techniques is essential. Each method offers unique insights into the molecule's geometry, both in the solid-state and in solution.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][10][11][12] It provides unparalleled accuracy for bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation and packing in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals (ideally >20 µm in all dimensions) are grown, typically by slow evaporation of a saturated solution (e.g., in ethanol, acetone, or ethyl acetate).[11][13][14]

  • Mounting: A suitable crystal is selected under a microscope, mounted on a loop, and placed on a goniometer head in the diffractometer.[13] For air-sensitive samples, mounting is performed in an inert oil under a protective atmosphere.

  • Data Collection: The crystal is cooled (typically to 100 K) using a cryostream to minimize thermal vibrations and radiation damage.[11] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[11][15] The diffraction pattern is recorded on a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction intensities are processed to generate a set of structure factors. The phase problem is solved using direct methods to generate an initial electron density map.[10] A molecular model is built into the map and refined against the experimental data to yield the final structure.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution.[17][18] 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments are used to establish atomic connectivity and provide insights into the conformational dynamics of the molecule in a non-crystalline state.[7][17][19] For flavonoids and their derivatives, characteristic chemical shifts can help identify the core structure and substitution patterns.[7][19][20]

Computational Chemistry: Density Functional Theory (DFT)

Molecular modeling, particularly using DFT, complements experimental data by predicting low-energy conformations, analyzing electronic properties, and exploring conformational landscapes.[21][22][23] DFT calculations (e.g., using the B3LYP functional with a 6-311++G** basis set) are effective for conformational analysis of esters, providing reliable geometric values.[21][24]

Workflow: Structural Analysis & Comparison

The following diagram illustrates the integrated workflow for a comprehensive structural comparison.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Comparison Synthesis Synthesis & Purification Crystal Crystal Growth Synthesis->Crystal NMR_Acq NMR Data Acquisition Synthesis->NMR_Acq XRD SC-XRD Data Collection Crystal->XRD Struct_Elucid Structure Elucidation XRD->Struct_Elucid NMR_Acq->Struct_Elucid DFT DFT Geometry Optimization DFT->Struct_Elucid Comparison Comparative Analysis (Torsion Angles, Conformation) Struct_Elucid->Comparison Comparator_Data Source Comparator Data (CSD, PubChem) Comparator_Data->Comparison Report Generate Guide & Insights Comparison->Report

Caption: Integrated workflow for structural comparison.

Structural Analysis: A Comparative Framework

The central theme of this analysis is understanding how the rigid, planar benzopyran-4-one core of our target molecule dictates the orientation of the pendant dibenzoate groups compared to more flexible or differently substituted aromatic platforms.

Selected Comparator Compounds:

  • 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate (Target Molecule): A rigid, fused heterocyclic core.

  • Resorcinol Dibenzoate (1,3-phenylene dibenzoate): A simple meta-substituted benzene core.[25][26][27][28]

  • Catechol Dibenzoate (1,2-phenylene dibenzoate): An ortho-substituted benzene core, introducing potential steric hindrance.[29][30]

  • Hydroquinone Dibenzoate (1,4-phenylene dibenzoate): A para-substituted benzene core allowing for maximum separation of the benzoate groups.[31][32][33][34]

Key Structural Parameters for Comparison

The orientation of the benzoate groups relative to the central ring is a critical determinant of the overall molecular shape. This is best described by the dihedral (torsion) angles of the ester linkages.

ParameterDescription
Dihedral Angle (τ) The angle between the plane of the central aromatic ring and the plane of the benzoate group. It defines the "twist" of the ester substituent.
Inter-ring Dihedral In the target molecule, the angle between the benzopyran system and the phenyl ring at the 2-position.
Intramolecular Interactions Non-covalent interactions (e.g., C-H···O bonds) that can stabilize specific conformations.
Intermolecular Interactions Forces such as π-π stacking and hydrogen bonding that dictate crystal packing.[35]
Comparative Data and Insights

While a specific crystal structure for 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate is not publicly available, we can infer its properties from closely related flavonoid structures and computational models.[16][36][37] The rigid benzopyranone system is largely planar.[37] The key variables are the rotational freedom around the C-O ester bonds.

The table below contrasts the expected conformational features based on the nature of the central core.

CompoundCentral CoreExpected Conformation of Benzoate GroupsKey Structural Influences
Target Molecule Rigid, Fused BenzopyranoneHighly constrained orientation due to the planar core and steric interactions with adjacent ring systems.The planarity of the chromone backbone limits rotational freedom. The carbonyl at C4 and the fused ring system create a sterically defined environment.
Resorcinol Dibenzoate Benzene (meta-subst.)Significant rotational freedom. The two benzoate groups can adopt a wide range of relative orientations.[25][26]The 1,3-substitution pattern minimizes direct steric clash between the two ester groups, allowing for greater conformational flexibility.
Catechol Dibenzoate Benzene (ortho-subst.)Rotation is sterically hindered due to the proximity of the two benzoate groups.[29][30] A twisted conformation is likely to minimize repulsion.The adjacent ester groups create significant steric strain, forcing them out of the plane of the central benzene ring.
Hydroquinone Dibenzoate Benzene (para-subst.)The groups are positioned for maximal separation, leading to a more linear and extended molecular shape with less intramolecular steric hindrance.[31][32]The 1,4-substitution allows the benzoate groups to extend away from each other, favoring intermolecular packing interactions like π-stacking.

Structural Relationship Diagram

G cluster_core cluster_conf Target 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate Resorcinol Resorcinol Dibenzoate (meta) Target->Resorcinol Fused Ring vs. Single Ring Rigid Rigid, Planar Core Constrained Esters Target->Rigid Catechol Catechol Dibenzoate (ortho) Resorcinol->Catechol meta vs. ortho (Increased Steric Hindrance) Hydroquinone Hydroquinone Dibenzoate (para) Resorcinol->Hydroquinone meta vs. para (Increased Linearity) Flexible Flexible Core Rotational Freedom Resorcinol->Flexible Twisted Sterically Crowded Twisted Esters Catechol->Twisted Linear Extended, Linear Max Separation Hydroquinone->Linear

Caption: Impact of the central core on molecular conformation.

Implications for Drug Development and Materials Science

The structural variations discussed have profound implications:

  • Receptor Binding: A molecule with a rigid, pre-organized conformation, like the target benzopyran derivative, may exhibit higher binding affinity for a specific biological target. This is because less conformational entropy is lost upon binding. In contrast, flexible molecules like resorcinol dibenzoate can adapt to various binding pockets but may pay a higher entropic penalty.

  • Physicochemical Properties: The overall molecular shape and polarity influence solubility, lipophilicity (LogP), and crystal packing energy.[5][6] The extended, symmetric structure of hydroquinone dibenzoate, for instance, likely promotes efficient crystal packing, leading to a higher melting point and potentially lower solubility compared to the less symmetrical resorcinol dibenzoate.[26][31] Flavonoid solubility is a known challenge in drug development, and esterification is a common strategy to modify these properties.[5][8][38]

  • Materials Science: For applications like liquid crystals or organic semiconductors, the rigidity and linearity of the molecular core are critical.[22][39] The para-substituted hydroquinone dibenzoate has a more suitable linear geometry for forming ordered phases compared to the bent meta- and ortho-isomers.

Conclusion

The structural architecture of dibenzoate compounds is highly sensitive to the nature of the central molecular scaffold. The 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate possesses a rigid and planar core that significantly constrains the conformational freedom of its pendant benzoate groups. This stands in stark contrast to simpler benzene-diol dibenzoates, where the substitution pattern (ortho, meta, para) dictates the degree of steric hindrance and the overall molecular shape, from twisted to linear. These structural nuances, elucidated through a combination of X-ray crystallography, NMR, and computational modeling, are fundamental predictors of a molecule's function in both biological and material contexts.

References

  • Szilagyi, Z., Tošner, Z., & Szolcsanyi, P. (2007). A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Elsevier B.V.
  • Kristóf, T., & Viskolcz, B. (2004). Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Susanti, D., et al. (2014). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Jurnal Kimia dan Kemasan.
  • Markham, K. R., et al. (1978). Carbon-13 NMR Spectroscopy of Flavonoids. Semantic Scholar. Available at: [Link]

  • Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Thieme.
  • Gonceariuc, M. R., et al. (2021). Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13 C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics. MDPI. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Mohamed, S. K., et al. (2017). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Saad, G. R., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. Available at: [Link]

  • Zhang, L., et al. (2018). Synthesis and Characterization of a Flavonoid Chrysin Derivative. Francis Academic Press. Available at: [Link]

  • Febdian, R., et al. (2020). DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. Universiti Kebangsaan Malaysia.
  • NIST. 1,3-Phenylenedibenzoate. NIST WebBook. Available at: [Link]

  • Royal Society of Chemistry. (2014). Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions. New Journal of Chemistry. Available at: [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University.
  • Stenutz. hydroquinone dibenzoate. Available at: [Link]

  • Stenutz. catechol dibenzoate. Available at: [Link]

  • Stenutz. resorcinol dibenzoate. Available at: [Link]

  • Li, Y.-T., et al. (2007). 3-(4-Acetoxyphenyl)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wikipedia. Catechol. Available at: [Link]

  • ResearchGate. (2022). Synthesis and cytotoxicity of novel chrysin derivatives. Available at: [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available at: [Link]

  • Oregon State University. Flavonoids. Linus Pauling Institute. Available at: [Link]

  • Singh, S., et al. (2020). Structural Characterization of Chrysin Derivatives. Journal of Chemical and Pharmaceutical Research, 12(7). Available at: [Link]

  • Lim, H. C., et al. (2000). Crystal structure of (dibenzoylmethanato)(catecholato)boron·catechol. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2025). Structurally Characterized Cobalt and Nickel Complexes of Flavonoid Chrysin as Potential Radical Scavenging Compounds. MDPI. Available at: [Link]

  • LookChem. Resorcinol dibenzoate. Available at: [Link]

  • ResearchGate. (2022). Physicochemical and structural properties of selected flavonoid. Available at: [Link]

  • Nagy, M., et al. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI. Available at: [Link]

  • Mohamed, S. K., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Jin, Y., et al. (2022). Chemical structure of chrysin. ResearchGate. Available at: [Link]

  • Nagy, M., et al. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. PubMed. Available at: [Link]

  • Wikipedia. Hydroquinone. Available at: [Link]

  • Kaczor, A. A., et al. (2016). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules. Available at: [Link]

  • Wikipedia. Resorcinol. Available at: [Link]

  • PubChem. Dihydrodihydroxy-catechol benzoate. Available at: [Link]

  • Gavaskar, D., et al. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. Available at: [Link]

  • ResearchGate. (2017). Structures of molecules from catechol family and other monoaromatic... Available at: [Link]

  • LookChem. Cas 123-31-9,Hydroquinone. Available at: [Link]

  • ResearchGate. (2014). 4H-1-benzopyran-4-one (2'-methoxyflavone and 2',4',5,7-tetramethoxyflavone). Available at: [Link]

  • Nayak, S. K., et al. (2019). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. Available at: [Link]

  • Semantic Scholar. (2016). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。